Lithium carbonate-13C
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
CLi2O3 |
|---|---|
Molecular Weight |
74.9 g/mol |
IUPAC Name |
dilithium;oxo(113C)methanediolate |
InChI |
InChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; |
InChI Key |
XGZVUEUWXADBQD-GOCMCNPZSA-L |
Isomeric SMILES |
[Li+].[Li+].[13C](=O)([O-])[O-] |
Canonical SMILES |
[Li+].[Li+].C(=O)([O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Lithium Carbonate-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Lithium carbonate-¹³C (Li₂¹³CO₃). Intended for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental methodologies for property determination, and visualizes a key application of this isotopically labeled compound.
Core Physical and Chemical Properties
Lithium carbonate-¹³C is a stable, isotopically labeled version of lithium carbonate, where the carbon atom is the heavy isotope ¹³C. This labeling provides a powerful tool for tracing the fate of the carbonate moiety in various chemical and biological systems without altering the compound's fundamental chemical reactivity.
Quantitative Data Summary
The physical properties of Lithium carbonate-¹³C are summarized in the table below. It is important to note that many physical properties are very similar to those of the unlabeled lithium carbonate (Li₂CO₃), with the primary difference being the molecular weight due to the presence of the ¹³C isotope.
| Property | Value | Source(s) |
| Chemical Formula | Li₂¹³CO₃ | [1][2] |
| Molecular Weight | 74.88 g/mol | [1][2] |
| Monoisotopic Mass | 75.02010556 Da | [3] |
| Appearance | White, crystalline solid | [1][][5] |
| Melting Point | 618 °C (decomposes) | [1][][5] |
| Isotopic Purity | ≥99 atom % ¹³C | [1][2][5] |
| Assay | ≥98% | [1][2][5] |
| Solubility in Water | 1.54 g/100 mL at 0°C1.33 g/100 mL at 20°C0.72 g/100 mL at 100°C | [6] |
| InChI | 1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | [1][2] |
| InChIKey | XGZVUEUWXADBQD-GOCMCNPZSA-L | [1][5] |
| SMILES | [Li+].[Li+].[O-]--INVALID-LINK--=O | [1][2] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties of a crystalline solid like Lithium carbonate-¹³C.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using the capillary method.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (thin-walled, closed at one end)
-
Sample of finely powdered Lithium carbonate-¹³C
-
Thermometer with a precision of at least ±0.5 °C
Procedure:
-
Sample Preparation: A small amount of the dry Lithium carbonate-¹³C is finely powdered. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[8][9]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[9]
-
Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure substance, this range should be narrow (typically 0.5-1.0 °C).
Solubility Determination (Gravimetric Method)
The solubility of Lithium carbonate-¹³C in water as a function of temperature can be determined by preparing saturated solutions and quantifying the dissolved solid.[3][10][11]
Apparatus:
-
Constant temperature water bath
-
Beakers and flasks
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Oven
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: An excess amount of Lithium carbonate-¹³C is added to a known volume of deionized water in a beaker. The mixture is placed in a constant temperature water bath and stirred for a sufficient time to ensure equilibrium is reached and a saturated solution is formed.
-
Sample Withdrawal and Filtration: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn using a pre-heated pipette to prevent premature crystallization. The solution is immediately filtered to remove any undissolved solid.
-
Evaporation and Weighing: The filtered, saturated solution is transferred to a pre-weighed evaporating dish. The solvent (water) is evaporated in an oven set at a temperature below the decomposition temperature of the salt (e.g., 110 °C).
-
Calculation: After the solvent has completely evaporated, the evaporating dish containing the dry salt is cooled in a desiccator and weighed. The mass of the dissolved salt is determined by subtracting the initial weight of the evaporating dish. The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of solvent. This procedure is repeated at various temperatures to construct a solubility curve.[10]
Crystal Structure Determination (X-ray Crystallography)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.[12][13]
Apparatus:
-
Single-crystal X-ray diffractometer
-
X-ray source (e.g., Cu Kα radiation)
-
Goniometer
-
Detector (e.g., CCD or CMOS)
-
Cryo-cooling system (optional, for temperature-dependent studies)
Procedure:
-
Crystal Growth: A high-quality single crystal of Lithium carbonate-¹³C is required. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a supersaturated solution. The crystal should be of a suitable size (typically >0.1 mm in all dimensions) and free from significant defects.[12][14]
-
Crystal Mounting: The selected crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity. These intensities and their positions are recorded by the detector.[14][15]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to yield the final crystal structure, including bond lengths, bond angles, and atomic positions.[12]
Applications and Workflows
Lithium carbonate-¹³C is a valuable tool in various research areas, particularly in metabolic studies and drug development. The ¹³C label allows for the tracing of the carbonate molecule through complex biological pathways.[1][16][17]
Metabolic Tracing Workflow
One of the primary applications of ¹³C-labeled compounds is in metabolic flux analysis. The following workflow illustrates how Lithium carbonate-¹³C could be used to trace the incorporation of carbonate into metabolic pathways. In biological systems, the carbonate from Li₂¹³CO₃ can be converted to bicarbonate (H¹³CO₃⁻) by the enzyme carbonic anhydrase. This ¹³C-labeled bicarbonate can then be utilized by various carboxylating enzymes.
Caption: A workflow for tracing the metabolic fate of ¹³C from Lithium carbonate-¹³C.
Bicarbonate Signaling Pathway
In many biological systems, carbonate is in equilibrium with bicarbonate, which can act as a signaling molecule. For instance, bicarbonate can activate soluble adenylyl cyclase (sAC), initiating a downstream signaling cascade. The use of Lithium carbonate-¹³C could help in quantifying the contribution of extracellular carbonate to this pathway.
Caption: A signaling pathway initiated by bicarbonate derived from extracellular carbonate.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. 炭酸リチウム-13C 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 5. Lithium carbonate-13C 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. ursinus.edu [ursinus.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fountainheadpress.com [fountainheadpress.com]
- 11. scribd.com [scribd.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. symeres.com [symeres.com]
- 17. metsol.com [metsol.com]
Unveiling the Isotopic Signature: A Technical Guide to 13C Enriched Lithium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical characteristics, analytical methodologies, and potential applications of 13C enriched lithium carbonate. This isotopically labeled compound serves as a powerful tool in diverse research areas, from materials science to metabolic studies and drug development. This document offers detailed experimental protocols and data presentation to facilitate its effective use in the laboratory.
Core Chemical Characteristics
13C enriched lithium carbonate (Li₂¹³CO₃) is a stable, non-radioactive isotopically labeled compound where the naturally occurring ¹²C in the carbonate anion is replaced with the ¹³C isotope. This enrichment provides a distinct mass difference that can be readily detected by mass spectrometry and nuclear magnetic resonance, making it an invaluable tracer in various scientific investigations.
Physical and Chemical Properties
The fundamental physical and chemical properties of 13C enriched lithium carbonate are summarized in the table below. These properties are largely comparable to its unlabeled counterpart, with the primary distinction being the increased molecular weight due to the ¹³C isotope.
| Property | Value | Reference |
| Molecular Formula | Li₂¹³CO₃ | [1] |
| Molecular Weight | 74.88 g/mol | [1] |
| Isotopic Purity | Typically ≥98 atom % ¹³C | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 618 °C (decomposes) | [1] |
| Solubility in Water | 1.54 g/100 mL at 0°C; 1.33 g/100 mL at 20°C; 0.72 g/100 mL at 100°C | |
| Solubility in Organic Solvents | Insoluble in acetone and ethanol |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of 13C enriched lithium carbonate, as well as its application in metabolic tracing studies.
Synthesis of 13C Enriched Lithium Carbonate
The synthesis of 13C enriched lithium carbonate can be achieved through the reaction of a lithium base with a ¹³C-labeled carbon source, such as ¹³CO₂ gas or a soluble ¹³C-carbonate salt. A common laboratory-scale synthesis involves the precipitation of lithium carbonate from a solution of a soluble lithium salt using a ¹³C-labeled carbonate source.
Materials:
-
Lithium chloride (LiCl) or Lithium hydroxide (LiOH)
-
¹³C-Barium carbonate (Ba¹³CO₃) or by bubbling ¹³CO₂ gas
-
Deionized water
-
Dilute hydrochloric acid (HCl) (for Ba¹³CO₃ route)
-
Reaction vessel with stirring capability
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure using ¹³C-Barium Carbonate:
-
Dissolution of Lithium Salt: Dissolve a stoichiometric amount of lithium chloride in deionized water in the reaction vessel.
-
Preparation of ¹³C-Carbonate Solution: In a separate vessel, carefully react ¹³C-barium carbonate with a slight excess of dilute hydrochloric acid to generate an aqueous solution of ¹³C-carbonic acid. This step should be performed in a well-ventilated fume hood as ¹³CO₂ gas will be evolved.
-
Ba¹³CO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + ¹³CO₂(g)
-
-
Precipitation: Slowly add the ¹³C-carbonic acid solution to the stirred lithium chloride solution. Alternatively, bubble the generated ¹³CO₂ gas through a solution of lithium hydroxide. The less soluble lithium carbonate will precipitate out of the solution.
-
2LiCl(aq) + H₂¹³CO₃(aq) → Li₂¹³CO₃(s) + 2HCl(aq)
-
2LiOH(aq) + ¹³CO₂(g) → Li₂¹³CO₃(s) + H₂O(l)
-
-
Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it several times with cold deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified 13C enriched lithium carbonate in an oven at a temperature below its decomposition point (e.g., 100-120 °C) until a constant weight is achieved.
Workflow for the Synthesis of 13C Enriched Lithium Carbonate:
References
A Technical Guide to Isotopic Enrichment Methods for Lithium Carbonate-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods for producing Lithium Carbonate-13C (Li₂¹³CO₃), a stable isotope-labeled compound of significant interest in metabolic research, drug development, and advanced material science. This document details the core enrichment strategies for the carbon-13 precursor, provides a synthesized experimental protocol for the preparation of ¹³C-labeled lithium carbonate, and outlines methods for its quantitative analysis.
Introduction to Carbon-13 Isotopic Enrichment
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon with a natural abundance of approximately 1.1%.[1] Isotopic enrichment is the process of increasing the concentration of this specific isotope above its natural level. The resulting ¹³C-labeled compounds are invaluable tools in a variety of scientific fields. In medical and pharmaceutical research, they are used in diagnostic tests such as the urea breath test for detecting Helicobacter pylori infections and in metabolic studies to trace the fate of molecules in biological systems without the safety concerns associated with radioactive isotopes.[1][2]
Core Enrichment Methods for the ¹³C Precursor
The synthesis of Lithium Carbonate-¹³C first requires a source of carbon enriched in ¹³C. This is typically achieved through the isotopic enrichment of a simple carbon-containing gas, which is then chemically converted to a carbonate form. The primary industrial methods for ¹³C enrichment include:
-
Cryogenic Distillation: This is an economically feasible method for the large-scale production of ¹³C.[1] It leverages the slight differences in boiling points between ¹²C and ¹³C-containing molecules. Commonly used feedstocks for this process are methane (CH₄) and carbon monoxide (CO).[1][2] More recently, carbon tetrafluoride (CF₄) has been explored as a non-flammable and non-toxic alternative.[2] The process involves multiple distillation columns to achieve high isotopic purity, often exceeding 99 atom % ¹³C.[2]
-
Chemical Exchange: This method utilizes reversible chemical reactions in which the ¹³C isotope preferentially accumulates in one chemical compound over another. An example is the CO₂-carbamate system, where isotopic exchange between carbon dioxide and a carbamate solution is used to concentrate ¹³C.[3]
The output of these processes is typically a ¹³C-enriched gas like ¹³CO₂ or ¹³CO, which serves as the starting material for the synthesis of Lithium Carbonate-¹³C.
Synthesis of Lithium Carbonate-¹³C: An Experimental Protocol
The synthesis of Lithium Carbonate-¹³C involves the reaction of a lithium source with a ¹³C-enriched carbonate precursor. The following protocol is a synthesized procedure based on established methods for carbonate precipitation.[4][5]
Materials and Reagents
-
¹³C-enriched Carbon Dioxide (¹³CO₂) gas (isotopic purity ≥ 99%)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Deionized Water
-
Ethanol
Equipment
-
Schlenk line or similar inert atmosphere setup
-
Gas dispersion tube (sparger)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Experimental Procedure
-
Preparation of Lithium Hydroxide Solution: In the reaction vessel, dissolve a stoichiometric amount of Lithium Hydroxide Monohydrate in deionized water to create an aqueous solution. The concentration can be optimized based on desired yield and precipitation kinetics.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric CO₂. Insert the gas dispersion tube and a pH probe into the solution.
-
Carbonation with ¹³CO₂: Slowly bubble the ¹³C-enriched CO₂ gas through the lithium hydroxide solution via the gas dispersion tube while stirring vigorously.[4][5] The reaction proceeds as follows: 2LiOH(aq) + ¹³CO₂(g) → Li₂¹³CO₃(s) + H₂O(l)
-
Monitoring and Control: Monitor the pH of the solution. The reaction is typically carried out until the pH drops to a neutral or slightly basic level, indicating the consumption of the lithium hydroxide.
-
Precipitation and Isolation: As the reaction progresses, a white precipitate of Lithium Carbonate-¹³C will form due to its low solubility in water.[6] Once the reaction is complete, stop the gas flow and stirring.
-
Filtration and Washing: Isolate the precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with deionized water to remove any unreacted lithium hydroxide or other soluble impurities, followed by a wash with ethanol to aid in drying.
-
Drying: Dry the purified Lithium Carbonate-¹³C in a drying oven at a suitable temperature (e.g., 100-120 °C) to a constant weight.
-
Yield and Storage: Determine the final yield of the product. Store the isotopically labeled lithium carbonate in a tightly sealed container in a desiccator to prevent moisture absorption.
dot
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eeer.org [eeer.org]
- 5. Lithium carbonate synthesis - chemicalbook [chemicalbook.com]
- 6. Carbon dioxide utilization in lithium carbonate precipitation: A short review [eeer.org]
Lithium Carbonate-¹³C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Lithium Carbonate-¹³C, a stable isotope-labeled compound crucial for advancements in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, experimental applications, and its role in elucidating complex biological signaling pathways.
Core Chemical Data
Lithium Carbonate-¹³C is a specialized form of lithium carbonate where the standard carbon-12 atom is replaced by a carbon-13 isotope. This isotopic labeling allows for its use as a tracer in various scientific studies, particularly in metabolic flux analysis.
| Property | Value | Citation |
| CAS Number | 2020345-45-1 | |
| Molecular Formula | Li₂¹³CO₃ | [1] |
| Molecular Weight | 74.88 g/mol | [1] |
| Appearance | White to off-white solid | |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
Experimental Protocol: Stable Isotope-Resolved Metabolomics (SIRM) with ¹³C-Labeled Substrates to Investigate the Effects of Lithium
The following protocol is a representative methodology for utilizing ¹³C-labeled compounds to study the metabolic effects of lithium in neural cell cultures, adapted from studies on glial-neuronal metabolism. This approach allows for the tracing of metabolic pathways and the quantification of metabolic fluxes.
Cell Culture and Treatment
-
Cell Lines: Primary rat astrocytes and cortical neurons.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for astrocytes, Neurobasal medium for neurons) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Lithium Treatment: Lithium carbonate is added to the culture medium at a therapeutically relevant concentration (e.g., 1-5 mM) for a specified duration (e.g., 24-72 hours) to assess its impact on cellular metabolism. Control cultures receive a vehicle solution.
¹³C-Labeling Experiment
-
Isotopic Tracer: A ¹³C-labeled substrate, such as [U-¹³C]-glucose, is introduced into the culture medium.
-
Labeling Procedure: Following the lithium treatment period, the standard culture medium is replaced with a medium containing the ¹³C-labeled substrate. The cells are incubated for a defined period to allow for the incorporation of the ¹³C label into various metabolites.
Metabolite Extraction
-
Quenching Metabolism: The culture medium is rapidly removed, and the cells are washed with ice-cold saline to halt metabolic activity.
-
Extraction: Metabolites are extracted from the cells using a cold solvent mixture, typically methanol, chloroform, and water, to separate polar and nonpolar metabolites.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The polar extracts are analyzed by one- and two-dimensional NMR spectroscopy to identify and quantify the ¹³C-labeled metabolites. This technique provides detailed information about the positional isotopomers of the metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For enhanced sensitivity and quantification, the extracts are derivatized and analyzed by GC-MS. This method allows for the determination of the mass isotopologue distributions of the metabolites, providing further insight into metabolic pathway activity.
Data Analysis
-
Metabolic Flux Analysis: The data from NMR and GC-MS are used to calculate the rates of metabolic reactions (fluxes) through various pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. This is achieved using specialized software that fits the experimental labeling data to a metabolic network model.
Key Signaling Pathways Modulated by Lithium
Lithium exerts its therapeutic effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action.
References
An In-depth Technical Guide to the Solubility and Stability of Lithium Carbonate-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Lithium Carbonate-¹³C. While specific experimental data for the ¹³C labeled variant is not extensively available in public literature, the physicochemical properties are expected to be nearly identical to that of unlabeled lithium carbonate. The data presented herein is for standard lithium carbonate and serves as a robust proxy for the ¹³C-labeled compound.
Core Physicochemical Properties
Lithium carbonate is a white, odorless crystalline powder.[1][2][3] It is an inorganic salt of carbonic acid and is a key compound in various industrial and pharmaceutical applications.
Table 1: General Physicochemical Properties of Lithium Carbonate
| Property | Value | Source |
| Molecular Formula | Li₂CO₃ | [4] |
| Molar Mass | 73.89 g/mol | [4] |
| Density | 2.11 g/cm³ | [4][5][6] |
| Melting Point | 723 °C (996 K) | [2][4][5][6] |
| Boiling Point | Decomposes at ~1310 °C (1583 K) | [4][5][6] |
Solubility Profile
Lithium carbonate exhibits relatively low solubility in water for an alkali metal carbonate, and its solubility decreases with increasing temperature.[5][6][7] It is practically insoluble in ethanol and acetone.[1][5][6]
Table 2: Aqueous Solubility of Lithium Carbonate at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Source |
| 0 | 1.54 | [4][5][6] |
| 10 | 1.43 | [4] |
| 20 | 1.32 | [5][6] |
| 25 | 1.29 | [4] |
| 40 | 1.08 | [4] |
| 100 | 0.69 - 0.72 | [4][5][6] |
The solubility of lithium carbonate can be influenced by the presence of other salts. For instance, in solutions containing sodium chloride (NaCl) and potassium chloride (KCl), the solubility may initially increase before decreasing with higher salt concentrations. In contrast, the presence of a common ion, such as in lithium chloride (LiCl) solutions, decreases the solubility of lithium carbonate.[8]
Stability Characteristics
Lithium carbonate is generally a stable compound under normal atmospheric conditions and is not hygroscopic.[5][7] However, its stability is affected by temperature and the presence of certain chemical agents.
Table 3: Stability Data for Lithium Carbonate
| Condition | Observation | Source |
| Thermal Decomposition | Decomposes at approximately 1310 °C, although some degradation may occur near its melting point. | [4][5][6][9] |
| Reaction with Acids | Reacts with acids stronger than carbonic acid to produce lithium salts and carbon dioxide. | [5][7] |
| Incompatible Materials | Strong acids, fluorine, and other halogens. | [10][11][12] |
| Storage | Should be stored in a cool, dry, well-ventilated place in tightly closed containers, away from incompatible substances. | [12][13] |
In specific applications, such as in the cathode of lithium-ion batteries, lithium carbonate can react with components of the electrolyte (e.g., LiPF₆) to form lithium fluoride (LiF) and carbon dioxide, which can impact battery performance.[14]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of chemical compounds are crucial for obtaining reliable and reproducible data. The following are generalized methodologies based on standard analytical techniques.
Solubility Determination: Isothermal Dissolution Method
This method is commonly used to determine the solubility of a solid in a liquid at a constant temperature.
-
Preparation of Saturated Solution: An excess amount of Lithium Carbonate-¹³C is added to the solvent (e.g., deionized water) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a thermostated bath at a constant temperature for a sufficient period to ensure equilibrium is reached (typically several hours).[8][15]
-
Sample Collection and Analysis: After equilibration, the stirring is stopped, and the solid is allowed to settle. A known volume of the clear supernatant is carefully withdrawn.
-
Quantification: The concentration of lithium in the supernatant is determined using an appropriate analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or titration.[16] The solubility is then calculated from the concentration.
Stability Assessment: Thermogravimetric Analysis (TGA)
TGA is a standard technique to assess the thermal stability of a material.
-
Sample Preparation: A small, accurately weighed sample of Lithium Carbonate-¹³C is placed in a TGA crucible.
-
Analysis: The crucible is placed in the TGA furnace. The temperature is then ramped up at a controlled rate under a specific atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.
-
Interpretation: A significant loss of mass indicates decomposition. The onset temperature of decomposition provides information about the thermal stability of the compound.[9][17]
Stability in Solution: High-Performance Liquid Chromatography (HPLC)
HPLC can be used to monitor the stability of a compound in a solution over time and under different conditions (e.g., temperature, pH, light exposure).
-
Solution Preparation: A solution of Lithium Carbonate-¹³C of known concentration is prepared in the desired solvent.
-
Storage: The solution is stored under the specified conditions.
-
Sampling: Aliquots of the solution are taken at predetermined time intervals.
-
Analysis: The samples are analyzed by HPLC to quantify the amount of the parent compound remaining and to detect any degradation products.[18] A decrease in the concentration of the parent compound over time indicates instability.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Lithium Carbonate-¹³C.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Lithium Carbonate | Li2CO3 | CID 11125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LITHIUM CARBONATE [training.itcilo.org]
- 4. Lithium carbonate - Wikipedia [en.wikipedia.org]
- 5. Lithium carbonate CAS#: 554-13-2 [m.chemicalbook.com]
- 6. Lithium carbonate | 554-13-2 [chemicalbook.com]
- 7. Lithium Carbonate | Sinoright [sinoright.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Lithium Carbonate - ESPI Metals [espimetals.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. eng.uwo.ca [eng.uwo.ca]
- 15. Solubility and Thermodynamics of Lithium Carbonate in Its Precipitation Mother Liquors [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Process of Thermal Decomposition of Lithium Carbonate | Semantic Scholar [semanticscholar.org]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Safety and Handling of Isotopically Labeled Lithium Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth safety and handling guidelines for isotopically labeled lithium carbonate (Li₂CO₃), a compound of increasing importance in pharmaceutical research and development, particularly in mechanistic studies and as a tracer in drug metabolism and pharmacokinetics. This document outlines the key safety considerations, handling procedures, and disposal methods, with a focus on ensuring the well-being of laboratory personnel and the integrity of research data.
General Safety and Hazard Information
Lithium carbonate, whether isotopically labeled or not, is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation.[1][2][3][4][5] The primary routes of exposure are ingestion and inhalation of the dust.[1] Chronic exposure can lead to a range of adverse health effects, including impacts on the central nervous system, kidneys, and thyroid.[1][6]
The safety profile of isotopically labeled lithium carbonate is largely dictated by the isotope used.
-
Stable Isotopes (e.g., ⁶Li, ⁷Li): Compounds labeled with stable isotopes are not radioactive and do not require special precautions beyond those for the unlabeled compound.[7]
-
Radioactive Isotopes (e.g., ³H, ¹⁴C labeled carbonate): If the carbonate portion of the molecule is labeled with a radioactive isotope, all handling must be in accordance with regulations for radioactive materials. This includes the use of appropriate shielding, contamination monitoring, and specialized waste disposal procedures.[7][8] This guide focuses on lithium carbonate where the lithium is isotopically labeled, which are stable isotopes.
Hazard Identification and Classification
The following table summarizes the Globally Harmonized System (GHS) classification for lithium carbonate.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4][5] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4][5] |
| Reproductive toxicity | Effects on or via lactation | H362: May cause harm to breast-fed children.[9] |
| Hazardous to the aquatic environment, acute hazard | Category 3 | H402: Harmful to aquatic life.[6][9] |
Physical, Chemical, and Toxicological Properties
A clear understanding of the physicochemical and toxicological properties of lithium carbonate is fundamental to its safe handling.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | Li₂CO₃ |
| Molecular Weight | 73.89 g/mol [7][9][10] |
| Appearance | White, odorless crystalline powder[7][10][11] |
| Melting Point | 723 °C (1333 °F)[7][11] |
| Boiling Point | 1310 °C (decomposes)[10][11] |
| Solubility in Water | 1.3 g/100 mL at 20 °C (solubility decreases with increasing temperature)[10][11] |
| Density | 2.11 g/cm³[10][11] |
| pH | ~11.2 (1% slurry)[10] |
Toxicological Data
| Metric | Value | Species |
| LD50 Oral | 525 mg/kg[5][7][10][12] | Rat |
| LD50 Dermal | >2000 mg/kg[10][13] | Rat |
| LC50 Inhalation | >2.17 mg/L (4 h)[5][12] | Rat |
Occupational Exposure Limits
Currently, no specific occupational exposure limits have been established by OSHA or ACGIH for lithium carbonate.[6][12][14] However, it is recommended to handle it in a manner that minimizes dust generation and exposure.
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the quality of the isotopically labeled compound.
Personal Protective Equipment (PPE)
When handling isotopically labeled lithium carbonate, the following PPE should be worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[12][13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6][12]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[13][14]
-
Respiratory Protection: In cases where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.[6][12][14]
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][15]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1][3]
-
Minimize dust generation during handling and weighing.[1][15]
Storage Conditions
-
Store in a tightly closed, properly labeled container.[10]
-
Keep in a cool, dry, and well-ventilated area.[10]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[10][12]
Experimental Protocols
Protocol for a Small Spill Neutralization and Cleanup
This protocol outlines the steps for safely managing a small spill of isotopically labeled lithium carbonate powder.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[6][15]
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the necessary personal protective equipment as described in section 3.1.
-
Cover the Spill: Gently cover the spilled powder with a weak acid, such as a 5% solution of citric acid or acetic acid, to neutralize the basic lithium carbonate.[16][17] Avoid creating dust.
-
Absorb the Neutralized Mixture: Once the fizzing has stopped, indicating neutralization is complete, absorb the liquid with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[17]
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable waste container.[1][6][15]
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Then, clean the area with soap and water.
-
Dispose of Waste: Dispose of the sealed waste container and any contaminated cleaning materials as hazardous waste through your institution's environmental health and safety (EHS) office.[6]
Protocol for Waste Disposal
Disposal of isotopically labeled lithium carbonate must comply with all local, state, and federal regulations.
-
Segregation: Do not mix lithium carbonate waste with other waste streams.
-
Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and durable container. The label should include "Hazardous Waste," "Lithium Carbonate," and the isotopic label (e.g., "⁶Li").
-
Documentation: Maintain a log of the waste generated, including the amount and date of disposal.
-
Institutional Procedures: Contact your institution's EHS office for specific instructions on the collection and disposal of this chemical waste. They will arrange for disposal by a licensed hazardous waste contractor.[6]
Biological Signaling Pathways
Lithium is known to modulate several key intracellular signaling pathways, which is central to its therapeutic effects. The diagrams below illustrate two of the most well-characterized pathways.
References
- 1. easternct.edu [easternct.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Lithium Carbonate | Li2CO3 | CID 11125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chempoint.com [chempoint.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. nj.gov [nj.gov]
- 7. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 8. lithium carbonate (CAS 554-13-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. sanjaychemindia.com [sanjaychemindia.com]
- 10. conncoll.edu [conncoll.edu]
- 11. Lithium carbonate | 554-13-2 [chemicalbook.com]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. fishersci.com [fishersci.com]
- 14. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 15. sds.riotinto.com [sds.riotinto.com]
- 16. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 17. Guide for Chemical Spill Response - American Chemical Society [acs.org]
A Technical Guide to Natural Abundance vs. Enriched Lithium Carbonate-¹³C for Researchers and Drug Development Professionals
Introduction
In the realms of advanced scientific research, particularly in metabolic studies and pharmaceutical development, the use of stable isotope-labeled compounds has become indispensable. Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, serves as a powerful tracer to elucidate metabolic pathways, quantify metabolic fluxes, and understand the fate of drug molecules within biological systems. Lithium carbonate, a compound with significant therapeutic applications, when labeled with ¹³C, becomes a valuable tool for such investigations. This technical guide provides an in-depth comparison of natural abundance lithium carbonate and its ¹³C-enriched counterpart, offering insights into their properties, synthesis, analysis, and applications.
Understanding Carbon-13 and Isotopic Enrichment
Carbon has two stable isotopes: the highly abundant Carbon-12 (¹²C) and the much rarer Carbon-13 (¹³C). The natural abundance of ¹³C is approximately 1.07% to 1.11% of all carbon atoms[1][2]. This low natural abundance allows for the synthesis of compounds where the ¹³C content is significantly increased, a process known as isotopic enrichment. Enriched compounds, such as Lithium Carbonate-¹³C, typically have a ¹³C purity of 99 atom %[3]. This high level of enrichment provides a strong and distinct signal in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to distinguish the labeled compound from its naturally occurring counterparts[2].
Quantitative Data Comparison
The primary distinction between natural abundance and enriched lithium carbonate lies in the isotopic composition of the carbonate carbon. This fundamental difference gives rise to variations in their physical and analytical properties.
| Property | Natural Abundance Lithium Carbonate (Li₂CO₃) | Enriched Lithium Carbonate-¹³C (Li₂¹³CO₃) |
| Natural Abundance of ¹³C | ~1.07%[1] | >99%[3] |
| Molecular Weight ( g/mol ) | ~73.89 | ~74.88[3] |
| Mass Shift in Mass Spectrometry | M | M+1[3] |
| ¹³C NMR Signal Intensity | Low | High |
| Typical Use | Therapeutic agent, industrial applications[4] | Metabolic tracer, research standard |
Synthesis and Production
Natural Abundance Lithium Carbonate: The commercial production of natural abundance lithium carbonate primarily involves extraction from brines and spodumene minerals. A common method is the precipitation of lithium ions from an aqueous solution using a carbonate source, such as sodium carbonate or carbon dioxide gas[2][5].
Enriched Lithium Carbonate-¹³C: The synthesis of ¹³C-enriched lithium carbonate involves the use of a ¹³C-labeled precursor. A general approach is the reaction of a lithium-containing solution with ¹³C-labeled carbon dioxide (¹³CO₂) or a soluble ¹³C-carbonate salt.
Experimental Protocol: Synthesis of Lithium Carbonate-¹³C
This protocol outlines a laboratory-scale synthesis of Lithium Carbonate-¹³C from Lithium Hydroxide and ¹³CO₂.
Materials:
-
Lithium Hydroxide (LiOH)
-
¹³C-labeled Carbon Dioxide (¹³CO₂) gas (≥99% enrichment)
-
Deionized water
-
Ethanol
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare a saturated solution of Lithium Hydroxide in deionized water.
-
Bubble the ¹³CO₂ gas through the LiOH solution with constant stirring. Lithium carbonate is poorly soluble in water and will begin to precipitate.
-
Continue bubbling ¹³CO₂ until the precipitation appears complete.
-
Separate the precipitated Lithium Carbonate-¹³C from the solution by vacuum filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove any unreacted LiOH.
-
Further wash the precipitate with ethanol to aid in drying.
-
Dry the final product in an oven at a temperature below the decomposition point of lithium carbonate (decomposition begins around 1300 °C)[4].
Analytical Methodologies
The analysis of natural abundance and enriched lithium carbonate primarily relies on Mass Spectrometry and NMR Spectroscopy to determine isotopic composition and purity.
Mass Spectrometry
Mass spectrometry (MS) is a key technique for determining the isotopic enrichment of ¹³C-labeled compounds. The mass difference of one atomic mass unit between ¹²C and ¹³C allows for their clear differentiation.
Experimental Protocol: Isotopic Analysis by Mass Spectrometry
Instrumentation: Isotope Ratio Mass Spectrometer (IRMS) or a high-resolution mass spectrometer (e.g., QTOF).
Sample Preparation:
-
For IRMS analysis of the carbonate, the sample is typically reacted with phosphoric acid to generate CO₂ gas.
-
The resulting CO₂ is then introduced into the mass spectrometer.
Data Acquisition:
-
The mass-to-charge ratios (m/z) of the resulting ions are measured. For CO₂, this would include m/z 44 (¹²CO₂), 45 (¹³CO₂), and 46 (C¹⁸O¹⁶O).
-
The relative abundances of these ions are used to calculate the ¹³C/¹²C ratio.
Data Analysis:
-
The isotopic ratio is often expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to a standard (Vienna Pee Dee Belemnite, VPDB).
-
For highly enriched samples, the atom percent of ¹³C is calculated from the ion intensities.
NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis of ¹³C enrichment.
Experimental Protocol: Quantitative ¹³C NMR Analysis
Instrumentation: High-field NMR spectrometer.
Sample Preparation:
-
Dissolve a precisely weighed amount of the lithium carbonate sample in a suitable solvent (e.g., D₂O). Due to the low solubility of lithium carbonate, sample heating or the use of a co-solvent may be necessary.
-
Add a known amount of an internal standard with a distinct ¹³C signal.
-
A relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), may be added to ensure full relaxation of the ¹³C nucleus for accurate quantification[6].
Data Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum. This typically involves a longer relaxation delay (D1) to allow for complete magnetization recovery between scans.
-
Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
Data Analysis:
-
Integrate the area of the ¹³C signal corresponding to the carbonate and the internal standard.
-
The concentration and isotopic enrichment can be calculated by comparing the integral of the sample to that of the known standard.
Applications in Research and Drug Development
The primary application of enriched Lithium Carbonate-¹³C is as a tracer in metabolic studies and for investigating the mechanism of action and metabolic fate of drugs.
Metabolic Tracing with ¹³C-Bicarbonate/Carbonate
When introduced into a biological system, ¹³C-labeled bicarbonate (which is in equilibrium with carbonate) can be incorporated into various metabolic pathways. For example, it can be used by carboxylating enzymes to add a carbon atom to metabolic intermediates.
dot
Caption: Metabolic fate of ¹³C from Lithium Carbonate-¹³C.
Clinical Diagnostics: The ¹³C-Urea Breath Test Analogy
While not directly using lithium carbonate, the ¹³C-Urea Breath Test (UBT) provides an excellent example of how a ¹³C-labeled substrate is used in a clinical diagnostic setting. This non-invasive test is used to detect the presence of Helicobacter pylori, a bacterium implicated in various gastric diseases[7][8][9]. The principle of the UBT can be conceptually applied to other metabolic studies where a ¹³C-labeled substrate is metabolized to ¹³CO₂, which is then exhaled.
Experimental Workflow: ¹³C-Urea Breath Test
-
Baseline Breath Sample: A baseline breath sample is collected from the patient.
-
Administration of ¹³C-Urea: The patient ingests a solution containing ¹³C-labeled urea.
-
Metabolic Conversion: If H. pylori is present in the stomach, its urease enzyme will hydrolyze the ¹³C-urea into ammonia and ¹³CO₂.
-
Exhalation of ¹³CO₂: The ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled.
-
Post-Dose Breath Sample: A second breath sample is collected after a specific time interval (e.g., 15-30 minutes).
-
Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an isotope ratio mass spectrometer. An increase in this ratio in the post-dose sample indicates the presence of H. pylori.
dot
Caption: Workflow of the ¹³C-Urea Breath Test.
Conclusion
Enriched Lithium Carbonate-¹³C is a specialized and powerful tool for researchers and drug development professionals. Its key advantage over natural abundance lithium carbonate is the high isotopic purity, which enables sensitive and specific tracing of the carbonate carbon through complex biological systems. While the synthesis of the enriched form requires specialized precursors, the analytical techniques for its characterization are well-established. The applications of ¹³C-labeled compounds, exemplified by metabolic tracing and diagnostic breath tests, highlight the potential of Lithium Carbonate-¹³C to provide critical insights into metabolic pathways and the fate of pharmaceuticals, thereby accelerating the pace of discovery and development in life sciences.
References
- 1. Protocol for producing hyperpolarized 13C-bicarbonate for clinical MRI of extracellular pH in aggressive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eeer.org [eeer.org]
- 3. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lithium carbonate - Wikipedia [en.wikipedia.org]
- 5. Lithium carbonate synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digestivehealth.org.au [digestivehealth.org.au]
- 8. Role of 13C-urea breath test in experimental model of Helicobacter pylori infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-urea breath test for diagnosis of experimental Helicobacter pylori infection in barrier born pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Theoretical Cornerstone: A Guide to ¹³C Labeled Compounds in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The use of stable, non-radioactive isotopes as tracers has revolutionized our understanding of biological systems. Among these, Carbon-13 (¹³C), a naturally occurring stable isotope of carbon, has emerged as an indispensable tool in metabolic research, drug development, and clinical diagnostics. This guide provides a comprehensive overview of the theoretical basis for using ¹³C labeled compounds, detailing the core principles, experimental methodologies, and data interpretation that underpin this powerful technology. By tracing the journey of ¹³C atoms through metabolic pathways, researchers can elucidate complex biological processes, identify novel drug targets, and develop non-invasive diagnostic tests.
Fundamental Principles of ¹³C Isotope Labeling
The utility of ¹³C labeled compounds stems from the ability to distinguish them from the more abundant ¹²C isotope based on their mass. The natural abundance of ¹³C is approximately 1.1%, while ¹²C accounts for about 98.9%.[1] By introducing molecules artificially enriched with ¹³C into a biological system, scientists can track their metabolic fate.
Key Concepts:
-
Stable Isotopes: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes like ¹³C do not decay and emit radiation, making them safe for use in humans and for long-term studies.[2]
-
Isotopologues and Isotopomers: Molecules that differ only in their isotopic composition are called isotopologues. For instance, glucose can exist as unlabeled ([¹²C₆]glucose) or labeled with one or more ¹³C atoms (e.g., [1-¹³C]glucose, [U-¹³C]glucose, where 'U' denotes uniform labeling of all carbons).[3] Isotopomers are isomers that have the same number of each isotopic atom but differ in their positions.[4]
-
Isotopic Enrichment: This refers to the fraction or percentage of a specific isotope in a sample, exceeding its natural abundance. Analytical instruments measure this enrichment to quantify the incorporation of the ¹³C label into various metabolites.
The core principle of ¹³C tracer studies is the introduction of a ¹³C-labeled substrate into a biological system at a metabolic steady state.[3] While the overall concentrations of metabolites remain constant, the isotopic composition of these metabolites changes over time as the labeled substrate is metabolized. This dynamic change in isotopic enrichment provides a wealth of information about metabolic fluxes.[3][4]
Analytical Techniques for Detecting ¹³C Labels
The ability to accurately measure the incorporation of ¹³C into metabolites is crucial. Two primary analytical techniques dominate the field: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
MS is a powerful technique that separates ions based on their mass-to-charge ratio (m/z).[5] In ¹³C labeling studies, MS is used to determine the mass isotopomer distribution (MID) of a metabolite, which is the relative abundance of each of its isotopologues.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile and thermally stable metabolites. Samples are derivatized to increase their volatility before being separated by GC and detected by MS.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing a wider range of metabolites, including those that are non-volatile or thermally labile.[5] High-resolution MS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS can provide highly accurate mass measurements, aiding in the identification of unknown compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy detects the magnetic properties of atomic nuclei. The ¹³C nucleus is NMR-active, and its chemical shift is sensitive to its local chemical environment.[8]
-
¹³C-NMR: While less sensitive than ¹H-NMR due to the low natural abundance of ¹³C, techniques like proton decoupling and isotopic enrichment can significantly enhance the signal.[8] ¹³C-NMR provides detailed information about the specific position of the ¹³C label within a molecule, which is invaluable for elucidating complex metabolic pathways.[9]
-
Two-Dimensional (2D) NMR: Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can provide information on the connectivity of carbon atoms, helping to reconstruct the carbon skeleton of metabolites.[1]
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Separation of ions by mass-to-charge ratio. | Mass isotopomer distributions (MIDs). | High sensitivity, high throughput, suitable for a wide range of metabolites. | Provides limited information on the positional distribution of the label. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the magnetic properties of ¹³C nuclei. | Positional isotopomer information, molecular structure. | Provides detailed positional information, non-destructive. | Lower sensitivity, requires higher sample concentrations. |
Key Applications of ¹³C Labeled Compounds
The versatility of ¹³C labeling has led to its application in a wide array of research fields.
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism.[10][11] By providing cells with a ¹³C-labeled substrate and measuring the resulting labeling patterns in downstream metabolites, researchers can mathematically model and calculate the intracellular metabolic fluxes.[4][11] This provides a detailed snapshot of cellular metabolism and how it responds to genetic or environmental perturbations.[12]
The general workflow for a ¹³C-MFA experiment involves several key steps: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[11][13]
Stable Isotope-Resolved Metabolomics (SIRM)
SIRM combines stable isotope labeling with metabolomics to trace the metabolic fate of a labeled nutrient and identify the active metabolic pathways.[2] This approach is particularly useful for studying complex biological systems in vivo, such as tumors.[14][15] By infusing a patient or animal model with a ¹³C-labeled nutrient like glucose, researchers can track its conversion into various downstream metabolites within the tumor and surrounding tissues.[14][15]
¹³C Breath Tests
¹³C breath tests are non-invasive diagnostic tools that measure the metabolism of a ¹³C-labeled substrate by analyzing the exhaled ¹³CO₂.[16][17] A prominent example is the ¹³C-urea breath test for detecting Helicobacter pylori infection.[17][18] The patient ingests ¹³C-labeled urea, which is broken down by the urease enzyme produced by H. pylori, releasing ¹³CO₂ that is then detected in the breath.[17][18]
References
- 1. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 15. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C-UREA Breath Test - FV Hospital [fvhospital.com]
- 18. gpnotebook.com [gpnotebook.com]
Methodological & Application
Application Notes and Protocols for Lithium Carbonate-¹³C in Solid-State NMR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lithium Carbonate-¹³C (Li₂¹³CO₃) in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. This powerful combination of isotopic labeling and an advanced analytical technique offers unique insights into the structure, dynamics, and interactions of lithium carbonate in various solid forms, making it an invaluable tool in pharmaceutical development and materials science.
Introduction
Solid-state NMR is a non-destructive analytical technique that provides detailed information about the local chemical environment and molecular dynamics in solid materials.[1][2][3] The use of ¹³C isotopic labeling in lithium carbonate significantly enhances the sensitivity of ssNMR experiments, enabling the selective observation of the carbonate group with a much greater signal-to-noise ratio than at natural abundance (1.1%).[2] This is particularly advantageous in complex pharmaceutical formulations where signals from excipients can overlap with those of the active pharmaceutical ingredient (API).[4]
The key applications of Lithium Carbonate-¹³C in solid-state NMR include:
-
Polymorph Identification and Quantification: Distinguishing between different crystalline forms of lithium carbonate, which can have different physicochemical properties.
-
Analysis of Drug Formulations: Studying the distribution and interactions of lithium carbonate within a drug product, including interactions with excipients.
-
Characterization of Amorphous Content: Quantifying the amount of amorphous lithium carbonate in a sample, which can impact stability and dissolution rates.
-
Monitoring Drug Release: Tracking the release of lithium carbonate from a drug delivery system by selectively observing the ¹³C-labeled carbonate signal.
-
Investigating Ion Dynamics: Probing the mobility of the carbonate ion in the solid state, which is relevant for understanding stability and degradation mechanisms.
Key Solid-State NMR Parameters for Lithium Carbonate-¹³C
The following table summarizes typical ssNMR parameters for the ¹³C nucleus in carbonate-containing compounds. These values can serve as a starting point for experimental setup and optimization.
| Parameter | Typical Value/Range | Significance |
| ¹³C Chemical Shift (δ) | 160 - 175 ppm | The precise chemical shift is highly sensitive to the local electronic environment and can be used to differentiate between different polymorphs or chemical states. The chemical shift of lithium carbonate is in a region that is typically free from the signals of many common pharmaceutical excipients.[3] |
| Spin-Lattice Relaxation Time (T₁) | 20 - 300 s | T₁ is sensitive to molecular motions on the MHz timescale. Accurate measurement of T₁ is crucial for setting the recycle delay in quantitative experiments to ensure full relaxation of the nuclear spins between scans. For crystalline materials, T₁ values can be long. |
| Cross-Polarization Contact Time (t_cp) | 1 - 5 ms | In Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments, the contact time determines the efficiency of magnetization transfer from ¹H to ¹³C. The optimal contact time depends on the strength of the ¹H-¹³C dipolar coupling. |
| Magic-Angle Spinning (MAS) Rate | 5 - 15 kHz | MAS is used to average out anisotropic interactions, leading to narrower spectral lines and improved resolution. Higher spinning speeds can be beneficial for reducing spinning sidebands. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Lithium Carbonate-¹³C in a Pharmaceutical Formulation using ¹³C CP/MAS Solid-State NMR
This protocol outlines the steps for quantifying the amount of crystalline Lithium Carbonate-¹³C in a solid dosage form.
1. Sample Preparation:
-
Carefully weigh a known amount of the pharmaceutical formulation (e.g., tablets, capsules).
-
If necessary, gently grind the sample to a fine, homogeneous powder using a mortar and pestle. This ensures uniform packing in the NMR rotor and can help to shorten long T₁ relaxation times.
-
Pack the powdered sample into a solid-state NMR rotor (typically zirconia, with a diameter of 4 mm or smaller). Ensure the packing is tight and uniform to achieve stable magic-angle spinning.
-
Accurately record the mass of the sample packed into the rotor.
2. Solid-State NMR Experiment Setup:
-
Spectrometer: A solid-state NMR spectrometer with a probe capable of ¹H and ¹³C frequencies and magic-angle spinning.
-
Pulse Sequence: A standard cross-polarization (CP) pulse sequence with high-power ¹H decoupling during acquisition.
-
Experimental Parameters (starting points):
-
Magic-Angle Spinning (MAS) Rate: 10 kHz
-
¹H 90° Pulse Width: Calibrate according to the spectrometer and probe.
-
Cross-Polarization Contact Time: 2 ms
-
Recycle Delay: 5 x the longest ¹³C T₁ of the sample. If the T₁ is unknown, a conservative starting value of 300 s is recommended for crystalline materials to ensure quantitative results.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 20:1 for the lithium carbonate-¹³C peak.
-
Spectral Referencing: Use an external standard such as adamantane (low-field peak at 29.5 ppm) or glycine (carbonyl peak at 176.5 ppm).
-
3. Data Processing and Quantification:
-
Apply an appropriate line broadening (e.g., 50-100 Hz) to the Free Induction Decay (FID) before Fourier transformation.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the area of the isotropic peak corresponding to Lithium Carbonate-¹³C.
-
To determine the absolute quantity, a calibration curve can be prepared using known amounts of pure Lithium Carbonate-¹³C, or an internal standard with a known ¹³C concentration can be co-packed with the sample.
Protocol 2: Probing Drug-Excipient Interactions using ¹H-¹³C HETCOR Solid-State NMR
This protocol describes the use of a 2D Heteronuclear Correlation (HETCOR) experiment to identify spatial proximities between the ¹³C-labeled lithium carbonate and protons of an excipient.
1. Sample Preparation:
-
Prepare a physical mixture of Lithium Carbonate-¹³C and the excipient of interest at a relevant ratio.
-
Gently grind the mixture to ensure homogeneity.
-
Pack the sample into an ssNMR rotor as described in Protocol 1.
2. Solid-State NMR Experiment Setup:
-
Spectrometer: A solid-state NMR spectrometer with a probe capable of ¹H and ¹³C frequencies and magic-angle spinning.
-
Pulse Sequence: A standard frequency-switched Lee-Goldburg (FSLG) HETCOR or a phase-modulated Lee-Goldburg (PMLG) HETCOR pulse sequence.
-
Experimental Parameters (starting points):
-
Magic-Angle Spinning (MAS) Rate: 12.5 kHz
-
¹H 90° Pulse Width: Calibrate.
-
Cross-Polarization Contact Time: 500 µs - 2 ms (a shorter contact time can be more selective for shorter-range interactions).
-
Recycle Delay: 1.5 x the ¹H T₁ of the sample.
-
Number of Scans per t₁ increment: Sufficient to obtain a good signal-to-noise ratio in the 2D spectrum.
-
3. Data Processing and Analysis:
-
Process the 2D data with appropriate window functions in both dimensions.
-
The resulting 2D spectrum will show correlations between ¹³C chemical shifts on one axis and ¹H chemical shifts on the other.
-
A cross-peak between the ¹³C signal of lithium carbonate and a ¹H signal from the excipient indicates that these nuclei are in close spatial proximity (typically < 10 Å), providing direct evidence of an interaction.
Visualizations
Applications in Drug Development
The use of Lithium Carbonate-¹³C with solid-state NMR provides critical information throughout the drug development lifecycle:
-
Pre-formulation: Characterization of the solid-state properties of the API, including polymorph screening and stability assessment.
-
Formulation Development: Understanding the interactions between lithium carbonate and various excipients to design stable and effective dosage forms. This includes studying the miscibility of amorphous solid dispersions.
-
Manufacturing and Quality Control: Ensuring batch-to-batch consistency of the final drug product by quantifying the API content and its solid form.
-
Mechanistic Studies: Investigating the molecular-level mechanisms of drug release from sustained-release formulations.
Conclusion
Solid-state NMR spectroscopy of Lithium Carbonate-¹³C is a powerful and versatile analytical tool for researchers, scientists, and drug development professionals. The ability to selectively probe the ¹³C-labeled carbonate group provides detailed insights into the solid-state structure, dynamics, and interactions that are often inaccessible by other techniques. The protocols and information provided here serve as a foundation for the successful application of this technique in advancing the understanding and development of lithium carbonate-based pharmaceuticals.
References
Application Notes and Protocols for Using Lithium Carbonate-¹³C as a Metabolic Tracer in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify cellular metabolic fluxes. While ¹³C-labeled glucose and glutamine are commonly used to probe glycolysis and the tricarboxylic acid (TCA) cycle, Lithium Carbonate-¹³C offers a unique window into carboxylation reactions, which are crucial for replenishing TCA cycle intermediates (anaplerosis) and for specific biosynthetic pathways. In aqueous cell culture medium, Lithium Carbonate-¹³C (Li₂¹³CO₃) dissolves and equilibrates to form ¹³C-labeled bicarbonate (H¹³CO₃⁻) and carbon dioxide (¹³CO₂). This labeled bicarbonate can then be incorporated into central carbon metabolism by carboxylating enzymes.
This document provides detailed application notes and protocols for the use of Lithium Carbonate-¹³C as a metabolic tracer in cell culture experiments, enabling researchers to investigate anaplerotic flux and other carboxylation-dependent metabolic activities.
Principle of the Method
The underlying principle of using Lithium Carbonate-¹³C as a tracer is the enzymatic incorporation of the ¹³C-labeled bicarbonate into key metabolic intermediates. The primary enzyme responsible for this in many cell types is pyruvate carboxylase (PC) , which catalyzes the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the TCA cycle.
The ¹³C atom from bicarbonate is incorporated into the C4 position of oxaloacetate. This labeled oxaloacetate can then enter the TCA cycle, leading to the appearance of ¹³C in downstream metabolites such as malate, fumarate, succinate, and citrate. By measuring the incorporation of ¹³C into these metabolites using mass spectrometry, researchers can quantify the rate of carboxylation and gain insights into the anaplerotic state of the cell.
Applications
-
Quantification of Anaplerotic Flux: Directly measure the contribution of pyruvate carboxylation to the TCA cycle, providing insights into how cells maintain mitochondrial function and support biosynthesis under various conditions.
-
Studying Gluconeogenesis: In relevant cell types (e.g., hepatocytes), tracing ¹³C from bicarbonate can help elucidate the activity of the gluconeogenic pathway.
-
Investigating Cancer Metabolism: Many cancer cells exhibit altered anaplerotic pathways to support rapid proliferation. Lithium Carbonate-¹³C can be used to probe these alterations and identify potential therapeutic targets.
-
Drug Development: Assess the impact of drug candidates on cellular anaplerosis and central carbon metabolism.
Data Presentation
The following table summarizes the expected mass isotopologue distribution (MID) of key TCA cycle intermediates after labeling with Lithium Carbonate-¹³C. The "M+1" column represents the fraction of the metabolite pool that has incorporated one ¹³C atom from the tracer.
| Metabolite | M+0 (Unlabeled) | M+1 (¹³C₁) | M+2 (¹³C₂) | M+3 (¹³C₃) | M+4 (¹³C₄) | M+5 (¹³C₅) | M+6 (¹³C₆) |
| Pyruvate | ~100% | <1% | <1% | - | - | - | - |
| Oxaloacetate | Variable | Significant Increase | <1% | <1% | - | - | - |
| Malate | Variable | Significant Increase | <1% | <1% | - | - | - |
| Fumarate | Variable | Significant Increase | <1% | <1% | - | - | - |
| Succinate | Variable | Significant Increase | <1% | <1% | - | - | - |
| Citrate | Variable | Significant Increase | <1% | <1% | <1% | <1% | - |
| Aspartate | Variable | Significant Increase | <1% | <1% | - | - | - |
Note: The actual percentage of M+1 will depend on the cell type, metabolic state, and labeling duration. The key observation is a significant increase in the M+1 fraction of TCA cycle intermediates compared to unlabeled controls.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with Lithium Carbonate-¹³C
This protocol outlines the steps for labeling adherent cells with Lithium Carbonate-¹³C.
Materials:
-
Adherent cells of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Penicillin-Streptomycin
-
Lithium Carbonate-¹³C (¹³C, 99%)
-
Sterile, pH-stable buffer (e.g., HEPES)
-
6-well or 10 cm cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in ~80% confluency at the time of harvest. Allow cells to attach and grow overnight in standard culture medium.
-
Preparation of Labeling Medium:
-
Prepare the desired volume of cell culture medium.
-
Dissolve Lithium Carbonate-¹³C in a small volume of sterile water. A typical starting concentration is 10-20 mM, but this should be optimized for your specific cell line and experimental goals.
-
Add the dissolved Lithium Carbonate-¹³C to the culture medium.
-
Adjust the pH of the labeling medium to the optimal range for your cells (typically 7.2-7.4) using sterile HCl or NaOH. The addition of a buffer like HEPES (10-25 mM) is recommended to maintain pH stability, as the dissolution of carbonate can alter the pH.
-
Sterile-filter the final labeling medium through a 0.22 µm filter.
-
-
Labeling:
-
Aspirate the standard culture medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed Lithium Carbonate-¹³C labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The optimal time will vary depending on the cell type and the turnover rate of the metabolites of interest. A time course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.[1]
-
-
Metabolite Extraction: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol describes the quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C Methanol (80% in water)
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge (-9°C or colder)
Procedure:
-
Quenching:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cell monolayer with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
-
Extraction:
-
Add a sufficient volume of -80°C 80% methanol to the plate to cover the cells (e.g., 1 mL for a 6-well plate).
-
Place the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
-
Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
-
Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the final steps to prepare the metabolite extract for analysis.
Materials:
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS grade water
-
LC-MS grade organic solvent (e.g., acetonitrile or methanol)
-
Autosampler vials with inserts
Procedure:
-
Drying: Dry the metabolite extracts to completeness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite pellet in a small, precise volume of a suitable solvent for your LC-MS method (e.g., a mixture of water and organic solvent). The reconstitution volume should be chosen to achieve the desired concentration for analysis.
-
Vortexing and Centrifugation: Vortex the reconstituted samples thoroughly to ensure all metabolites are dissolved. Centrifuge at high speed for 5-10 minutes to pellet any remaining insoluble debris.
-
Transfer: Carefully transfer the supernatant to an autosampler vial with an insert for LC-MS analysis.
-
Analysis: Analyze the samples using a targeted LC-MS/MS method to quantify the mass isotopologue distribution of TCA cycle intermediates and other relevant metabolites.
Mandatory Visualizations
Caption: Experimental workflow for Lithium Carbonate-¹³C tracing.
Caption: Incorporation of ¹³C from Lithium Carbonate-¹³C into the TCA cycle.
References
Application Notes and Protocols for 13C NMR Studies of Battery Electrode Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the local chemical environments of atomic nuclei. In the context of battery research, ¹³C NMR is particularly valuable for characterizing the carbonaceous components of electrodes and the complex solid electrolyte interphase (SEI) that forms on their surfaces. The SEI is critical to the performance and longevity of lithium-ion batteries, and understanding its composition and evolution is paramount for developing next-generation energy storage devices. These application notes provide detailed protocols for conducting ex situ and in situ ¹³C NMR experiments on battery electrode materials.
Key Applications of ¹³C NMR in Battery Research:
-
SEI Composition Analysis: Identification of organic and inorganic carbonate species, polymers, and other decomposition products formed on the electrode surface.
-
Electrode Material Characterization: Probing the structure of carbon-based anodes (e.g., graphite, hard carbon) and their changes during cycling.
-
Electrolyte Degradation Pathways: Tracking the decomposition of electrolyte solvents and additives by using ¹³C-labeled precursors.[1]
-
In Situ Monitoring: Observing the formation and evolution of the SEI in real-time under operating conditions.[2][3]
Experimental Protocols
Protocol 1: Ex Situ Solid-State ¹³C NMR of Cycled Electrodes
This protocol describes the analysis of electrode materials after they have been cycled in a battery.
1. Materials and Equipment:
-
Argon-filled glovebox
-
Cycled coin cell or pouch cell
-
Dimethyl carbonate (DMC) or other suitable rinsing solvent
-
Zirconia MAS NMR rotors (e.g., 4 mm diameter) and caps
-
Sample packing tools
-
Solid-state NMR spectrometer equipped with a ¹³C probe
2. Step-by-Step Procedure:
-
Cell Disassembly: Transfer the cycled battery into an argon-filled glovebox to prevent exposure of the air-sensitive components to atmosphere. Carefully disassemble the cell to extract the electrode of interest (anode or cathode).
-
Electrode Rinsing: Gently rinse the electrode with a small amount of an appropriate solvent, such as dimethyl carbonate (DMC), to remove residual electrolyte.[1] It is crucial to minimize the rinsing time to avoid dissolving soluble SEI components.[1]
-
Sample Preparation:
-
Scrape the active material from the current collector using a non-metallic spatula.
-
For conductive samples like graphite, it is often necessary to dilute the material with an insulating and inert powder (e.g., Teflon or silica) to prevent rotor heating and instability due to eddy currents during spinning.[1]
-
Pack the scraped material or the mixture tightly into a zirconia MAS NMR rotor.[1]
-
-
NMR Data Acquisition:
-
Insert the rotor into the solid-state NMR probe.
-
Tune and match the probe for the ¹³C frequency.
-
Acquire ¹³C NMR spectra using a suitable pulse sequence. A common choice is Cross-Polarization Magic Angle Spinning (CP-MAS) to enhance the signal from proton-proximal carbons. For quantitative analysis, direct polarization with long relaxation delays is necessary.
-
Typical acquisition parameters may include a ¹³C frequency of ~125 MHz on a 500 MHz spectrometer, a MAS rate of 5-15 kHz, a recycle delay of 5-20 seconds, and a sufficient number of scans (thousands to tens of thousands) to achieve an adequate signal-to-noise ratio.[1]
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shifts. For instance, the Teflon signal can be used as an internal chemical shift reference.[1]
-
Protocol 2: In Situ ¹³C NMR of Battery Electrode Materials
This protocol allows for the observation of changes in the electrode and SEI during battery operation.
1. Materials and Equipment:
-
Specially designed in situ NMR cell (e.g., bag-in-pouch, coin cell with holes for electrical contacts, or a dedicated cylindrical cell design).[4][5][6]
-
Electrode and electrolyte materials (consider using ¹³C-enriched solvents for enhanced signal).[1]
-
Separator and counter electrode (e.g., lithium metal).
-
Potentiostat/galvanostat for electrochemical cycling.
-
Solid-state NMR spectrometer with a static or MAS probe suitable for in situ experiments.
2. Step-by-Step Procedure:
-
In Situ Cell Assembly:
-
Experimental Setup:
-
Place the assembled in situ cell inside the NMR probe.
-
Connect the cell to a potentiostat/galvanostat located outside the NMR magnet using appropriate wiring.
-
-
NMR Data Acquisition:
-
Tune and match the NMR probe.
-
Begin electrochemical cycling of the battery using the potentiostat/galvanostat.
-
Acquire ¹³C NMR spectra at various states of charge or as a function of time.[6] Due to the constraints of the in situ setup, MAS may not always be feasible, and static experiments might be necessary.
-
-
Data Processing:
-
Process the acquired spectra as described in the ex situ protocol.
-
Correlate the changes in the NMR spectra with the electrochemical data (voltage profiles, capacity).
-
Data Presentation
Quantitative data from ¹³C NMR experiments, such as chemical shifts, can be summarized to identify different components of the SEI and the electrode.
Table 1: Typical ¹³C NMR Chemical Shifts of SEI Components and Related Species
| Compound/Functional Group | Chemical Shift (ppm) | Reference(s) |
| Lithium Carbonate (Li₂CO₃) | ~168-170 | [7] |
| Lithium Alkyl Carbonates (ROCO₂Li) | 160-165 | [8] |
| Poly(ethylene oxide)-like polymers | ~70 | |
| Ethylene Glycol and its derivatives | 60-70 | [9] |
| Carbonyls in organic carbonates (EC, DEC) | ~155-156 | [1][10] |
| Methylene carbons in EC | ~65 | [9] |
| Methoxy/Ethoxy carbons in linear carbonates | 55-65 | [9] |
Note: Chemical shifts can vary depending on the specific chemical environment and referencing method.
Table 2: Key ¹³C Solid-State NMR Parameters for Battery Material Analysis
| Parameter | Typical Range/Value | Significance |
| Magic Angle Spinning (MAS) Rate | 5 - 60 kHz | Averages anisotropic interactions to yield higher resolution spectra. |
| Cross-Polarization (CP) Contact Time | 0.1 - 5 ms | Influences the efficiency of magnetization transfer from ¹H to ¹³C, affecting signal intensity. |
| Recycle Delay | 5 - 30 s | Must be sufficiently long for quantitative analysis to allow for full relaxation of the nuclei. |
| ¹H Decoupling Field Strength | 50 - 100 kHz | Removes ¹H-¹³C dipolar couplings to improve spectral resolution. |
Mandatory Visualization
Experimental Workflow for Ex Situ ¹³C NMR Analysis of Battery Electrodes
Caption: Workflow for ex situ ¹³C NMR analysis of battery electrodes.
In Situ ¹³C NMR Experimental Setup
Caption: Setup for in situ ¹³C NMR studies of battery materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Techniques | The Grey Group [grey.group.ch.cam.ac.uk]
- 4. A battery cell for in situ NMR measurements of liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. electrochem.org [electrochem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols for In-Situ NMR Studies of Electrochemical Processes with Lithium Carbonate-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the dynamic chemical and structural changes that occur at the electrode-electrolyte interface in real-time during electrochemical processes. The use of carbon-13 (¹³C) isotopic labeling, particularly in the form of ¹³C-labeled lithium carbonate (Li₂¹³CO₃), offers a highly specific window into the formation, evolution, and dissolution of the solid electrolyte interphase (SEI) in lithium-ion batteries and other electrochemical systems. This application note provides detailed methodologies and protocols for conducting in-situ NMR studies focusing on ¹³C-labeled lithium carbonate to elucidate reaction mechanisms and degradation pathways.
Core Principles
In-situ NMR for electrochemical studies involves placing a specially designed electrochemical cell directly into the NMR spectrometer. This allows for the acquisition of NMR spectra while the cell is actively undergoing electrochemical cycling. By using ¹³C-labeled lithium carbonate, the signals from the carbonate species of interest are significantly enhanced, enabling their unambiguous identification and quantification amidst a complex mixture of electrolyte components and other SEI products. This technique is invaluable for understanding the role of lithium carbonate in SEI formation, its stability, and its contribution to overall cell performance and degradation.
Experimental Setup
A typical in-situ NMR electrochemical setup consists of a modified NMR tube that houses a three-electrode system: a working electrode (WE), a counter electrode (CE), and a reference electrode (RE).
Key Components:
-
In-Situ NMR Cell: Often constructed from a standard 5 mm or 10 mm NMR tube, modified to accommodate the electrodes and electrical connections. Materials must be non-magnetic and chemically inert to the electrolyte.
-
Working Electrode (WE): The electrode of interest where the electrochemical processes involving lithium carbonate are to be studied (e.g., graphite, silicon, or lithium metal).
-
Counter Electrode (CE): Typically lithium metal or a material that does not interfere with the NMR signals of interest.
-
Reference Electrode (RE): A stable reference, such as a silver/silver chloride (Ag/AgCl) wire or a lithium metal wire, to accurately control the potential of the working electrode.
-
Electrolyte: A standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in a mixture of organic carbonates) to which the ¹³C-labeled lithium carbonate is introduced, either as a pre-formed layer on the electrode or as an additive.
-
Electrical Connections: Wires connecting the electrodes to a potentiostat/galvanostat located outside the NMR magnet. These wires must be carefully routed to minimize interference with the NMR radiofrequency fields.
Experimental Protocols
Protocol 1: In-Situ ¹³C NMR of SEI Formation with ¹³C-Labeled Ethylene Carbonate
This protocol describes the in-situ monitoring of the formation of lithium carbonate from a ¹³C-labeled electrolyte precursor, ethylene carbonate (EC).
1. Materials and Reagents:
- Working Electrode: Graphite-coated copper foil.
- Counter and Reference Electrode: Lithium metal foil.
- Separator: Glass fiber separator.
- Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ¹³C-labeled ethylene carbonate (¹³C-EC) and dimethyl carbonate (DMC).
- In-situ NMR cell components.
2. In-Situ NMR Cell Assembly (inside an argon-filled glovebox): a. Cut the working electrode, counter electrode, and separator to the appropriate dimensions for the in-situ cell. b. Assemble the electrode stack in the order: working electrode, separator, counter electrode. c. Carefully insert the electrode stack into the in-situ NMR tube. d. Add the electrolyte containing ¹³C-EC to the tube, ensuring the electrodes and separator are fully wetted. e. Insert the reference electrode into the designated position. f. Seal the NMR tube and ensure proper electrical connections.
3. Electrochemical Cycling and NMR Acquisition: a. Place the sealed in-situ NMR cell into the NMR spectrometer. b. Connect the electrodes to an external potentiostat. c. Acquire an initial ¹³C NMR spectrum before cycling to establish the baseline signals of the ¹³C-EC. d. Begin the electrochemical cycling (e.g., galvanostatic cycling at a C/20 rate). e. Acquire ¹³C NMR spectra at regular intervals or at specific states of charge during the formation cycles.
4. NMR Parameters (Example):
- Spectrometer: Bruker Avance III HD or similar.
- Magnetic Field: 14.1 T or higher.
- Probe: Broadband probe suitable for ¹³C detection.
- Pulse Sequence: Standard single-pulse ¹H decoupled sequence.
- Relaxation Delay: 5 s.
- Number of Scans: 128 to 1024 (depending on concentration and desired signal-to-noise).
Protocol 2: In-Situ ¹³C NMR of Pre-existing ¹³C-Labeled Lithium Carbonate
This protocol focuses on observing the electrochemical behavior of a pre-formed layer of ¹³C-labeled lithium carbonate on the electrode surface.
1. Preparation of ¹³C-Labeled Lithium Carbonate Layer: a. Synthesize Li₂¹³CO₃ by reacting a ¹³C-labeled carbonate source (e.g., Na₂¹³CO₃) with a lithium salt (e.g., LiCl) in an aqueous solution, followed by precipitation, washing, and drying. b. Disperse the synthesized Li₂¹³CO₃ powder in a suitable solvent and deposit it onto the working electrode surface. c. Dry the electrode under vacuum to remove any residual solvent.
2. In-Situ NMR Cell Assembly: a. Follow the same assembly procedure as in Protocol 1, using the electrode coated with Li₂¹³CO₃. b. Use a standard (unlabeled) battery electrolyte.
3. Electrochemical Cycling and NMR Acquisition: a. Acquire an initial ¹³C NMR spectrum to confirm the presence and chemical shift of the solid Li₂¹³CO₃. b. Apply a potential program (e.g., cyclic voltammetry or galvanostatic cycling) to induce electrochemical reactions. c. Monitor the changes in the Li₂¹³CO₃ signal intensity and chemical shift, and look for the appearance of new ¹³C signals corresponding to reaction products.
Data Presentation
Quantitative analysis of the in-situ NMR data is crucial for understanding the electrochemical processes. The following tables summarize typical ¹³C NMR chemical shifts for relevant species.
| Compound | Chemical Shift (ppm vs. TMS) | State | Reference(s) |
| Ethylene Carbonate (EC) | ~156 | Liquid | [1][2] |
| Dimethyl Carbonate (DMC) | ~157 | Liquid | [3][4] |
| Lithium Carbonate (Li₂CO₃) | ~169 | Solid | [2] |
| Lithium Alkyl Carbonates | 160 - 165 | Solid (SEI) | [1][2] |
| Poly(ethylene oxide) (PEO) type polymers | 60 - 80 | Solid (SEI) | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in-situ NMR study of electrochemical processes.
SEI Formation Pathway from Ethylene Carbonate
This diagram illustrates a simplified reaction pathway for the formation of lithium carbonate and other SEI components from the reduction of ethylene carbonate.
Conclusion
In-situ ¹³C NMR spectroscopy using labeled lithium carbonate or its precursors is a highly effective method for gaining detailed molecular-level insights into the complex electrochemical processes occurring at the electrode-electrolyte interface. The protocols and data presented here provide a foundation for researchers to design and execute their own in-situ NMR experiments to advance the understanding and development of next-generation energy storage systems and other electrochemical technologies. Careful experimental design, particularly in the construction of the in-situ cell and the choice of NMR parameters, is critical for obtaining high-quality, interpretable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Li-Ion Battery SEI Compounds through (7)Li and (13)C Solid-State MAS NMR Spectroscopy and MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 13C-Labeled Carbonates in MRI Contrast Agent Development
A Note on Terminology: While the query specified Lithium Carbonate-13C, the available scientific literature does not indicate its use as an MRI contrast agent. However, there is a significant and growing body of research on the use of hyperpolarized 13C-Bicarbonate as a novel MRI contrast agent for in vivo metabolic and physiological imaging. Therefore, these application notes will focus on the role and applications of hyperpolarized 13C-Bicarbonate.
Introduction: Hyperpolarized 13C-Bicarbonate for In Vivo pH Imaging
Hyperpolarized Carbon-13 Magnetic Resonance Imaging (HP-13C MRI) is a rapidly advancing molecular imaging modality that enables real-time, non-invasive monitoring of metabolic processes in vivo.[1][2][3] This technique overcomes the primary limitation of conventional 13C MRI – its low sensitivity – by utilizing a process called dynamic nuclear polarization (DNP) to increase the 13C nuclear spin polarization by over 10,000-fold.[1][3] This dramatic signal enhancement allows for the detection of 13C-labeled substrates and their metabolic products with high temporal and spatial resolution.
One of the most promising applications of HP-13C MRI is the in vivo measurement of extracellular pH. Alterations in tissue pH are a hallmark of numerous pathological conditions, including cancer, ischemia, and inflammation.[4][5][6][7] Hyperpolarized 13C-bicarbonate (H13CO3-) has emerged as a key contrast agent for this purpose.[4][5][6][7] Following intravenous injection, the hyperpolarized 13C label rapidly equilibrates between bicarbonate and its conjugate acid, carbon dioxide (CO2), a reaction catalyzed by the enzyme carbonic anhydrase.[4][8] The ratio of the detectable MRI signals from H13CO3- and 13CO2 is dependent on the local pH, allowing for the generation of quantitative pH maps of tissues in vivo.[4][5]
Principle of pH Imaging with Hyperpolarized 13C-Bicarbonate
The underlying principle of pH imaging with hyperpolarized 13C-bicarbonate is the Henderson-Hasselbalch equation, which describes the relationship between pH, the acid dissociation constant (pKa), and the ratio of the concentrations of the conjugate base (bicarbonate) and acid (carbon dioxide).
The equilibrium between bicarbonate and carbon dioxide is as follows:
H+ + HCO3- ⇌ H2CO3 ⇌ CO2 + H2O
When hyperpolarized H13CO3- is introduced, the 13C label is exchanged between bicarbonate and CO2. The ratio of the signal intensities of these two species in the resulting 13C MR spectrum is proportional to their concentration ratio. This allows for the calculation of pH using the following relationship:
pH = pKa + log10 ([H13CO3-]/[13CO2])
The pKa for this equilibrium in biological tissues is approximately 6.17.[4] By imaging the spatial distribution of the signals from H13CO3- and 13CO2, a pH map of the tissue can be generated.
Below is a DOT script for a diagram illustrating the signaling pathway for pH determination using hyperpolarized 13C-bicarbonate.
Caption: Signaling pathway for pH determination using hyperpolarized 13C-bicarbonate.
Applications in Research and Drug Development
The ability to non-invasively map tissue pH has significant implications for both basic research and clinical drug development.
-
Oncology: The tumor microenvironment is often acidic due to the Warburg effect and altered metabolism.[9] This acidic environment is associated with tumor progression, metastasis, and resistance to therapy. HP 13C-bicarbonate MRI can be used to:
-
Ischemia: Ischemic tissues, such as in the heart or brain, exhibit a rapid drop in pH due to anaerobic glycolysis and lactate accumulation. HP 13C-bicarbonate MRI could potentially be used for:
-
Early detection and localization of ischemic events.
-
Assessing the severity of ischemic injury.
-
Monitoring the efficacy of reperfusion therapies.
-
-
Inflammation and Kidney Disease: Inflammatory processes and certain kidney diseases are also associated with localized changes in pH. HP 13C-bicarbonate MRI offers a tool to investigate these pH dynamics in vivo.[11]
Experimental Protocols
The following provides a generalized experimental workflow for in vivo pH imaging using hyperpolarized 13C-bicarbonate in a preclinical setting.
Preparation of the Hyperpolarized 13C-Bicarbonate Agent
-
Sample Preparation: A solution of 13C-labeled bicarbonate (e.g., CsH13CO3) is prepared in a mixture of water and a glassing agent (e.g., glycerol).[8] A stable radical (e.g., OX063) and a gadolinium chelate are added to facilitate the DNP process.[8]
-
Hyperpolarization: The sample is placed in a DNP polarizer, cooled to approximately 1 K in a high magnetic field (e.g., 3.35 T).[1] The sample is irradiated with microwaves for a period of 1-2 hours to transfer the high polarization of the electron spins of the radical to the 13C nuclei.[8]
-
Dissolution: The hyperpolarized sample is rapidly dissolved with a superheated, sterile buffer to produce an injectable solution at a physiological pH and temperature.[9] This process must be performed quickly to minimize the loss of polarization.
In Vivo Imaging Protocol
-
Animal Preparation: The animal model (e.g., a mouse bearing a tumor xenograft) is anesthetized and a tail vein catheter is placed for injection of the contrast agent.[11] The animal is positioned in the MRI scanner.
-
Anatomical Imaging: Standard proton (1H) MRI sequences are acquired to obtain anatomical reference images.[11]
-
13C MRI Setup: The MRI scanner is tuned to the 13C frequency. A specialized dual-tuned 1H/13C coil is often used.
-
Injection and Dynamic Acquisition: The hyperpolarized 13C-bicarbonate solution is injected intravenously as a bolus. Immediately following injection, dynamic 13C MR data are acquired using a fast imaging sequence (e.g., chemical shift imaging or echo-planar imaging).[2][12] Data are typically acquired for 1-2 minutes until the hyperpolarized signal decays.
-
Data Processing and Analysis: The acquired 13C data are processed to separate the signals from H13CO3- and 13CO2. The ratio of these signals is then used to calculate the pH in each voxel, generating a pH map that can be overlaid on the anatomical 1H images.[4]
Below is a DOT script for a diagram illustrating the experimental workflow.
Caption: Experimental workflow for in vivo pH imaging with hyperpolarized 13C-bicarbonate.
Quantitative Data Presentation
The primary quantitative output of a hyperpolarized 13C-bicarbonate MRI study is the tissue pH. Below is a sample table summarizing typical pH values that might be obtained in a preclinical tumor model study.
| Region of Interest | Mean pH | Standard Deviation |
| Tumor Core | 6.7 | 0.2 |
| Tumor Rim | 6.9 | 0.15 |
| Contralateral Muscle | 7.2 | 0.1 |
| Kidney Cortex | 7.3 | 0.1 |
Note: These are representative values and actual measurements will vary depending on the animal model, tumor type, and experimental conditions.
Another important quantitative parameter is the apparent rate constant of the conversion of bicarbonate to carbon dioxide, which is related to the activity of carbonic anhydrase.
| Parameter | Description | Typical Value Range (s-1) |
| kforward | Apparent forward rate constant (H13CO3- to 13CO2) | 0.05 - 0.2 |
Conclusion and Future Directions
Hyperpolarized 13C-bicarbonate MRI is a powerful and innovative technique for non-invasively imaging extracellular pH in vivo. This method holds immense potential for advancing our understanding of the pathophysiology of diseases characterized by altered pH and for developing and evaluating new therapeutic strategies. As the technology for hyperpolarization and 13C imaging continues to mature, we can expect to see the translation of this technique into clinical studies for applications in oncology, neurology, and cardiology.[10] Further research will focus on refining the imaging protocols, developing more robust quantification methods, and exploring new 13C-labeled probes for imaging other aspects of tissue metabolism and physiology.
References
- 1. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dhrad.com [dhrad.com]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Magnetic resonance imaging of pH in vivo using hyperpolarized 13C-labelled bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. Hyperpolarized 13C-labeled bicarbonate (H13CO3-) for in vivo pH measurement with 13C magnetic resonance spectroscopy - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A comparison of quantitative methods for clinical imaging with hyperpolarized 13C‐pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinically Translatable Hyperpolarized 13C Bicarbonate pH Imaging Method for Use in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Troubleshooting & Optimization
addressing signal broadening in solid-state NMR of paramagnetic battery materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of signal broadening in solid-state Nuclear Magnetic Resonance (ssNMR) of paramagnetic battery materials. The information is tailored for researchers, scientists, and professionals in drug development who utilize ssNMR for material characterization.
Troubleshooting Guide: Addressing Signal Broadening
Severe signal broadening is a primary obstacle in acquiring high-resolution ssNMR spectra of paramagnetic battery materials, stemming from strong interactions between unpaired electrons and surrounding nuclei.[1][2] This guide provides a systematic approach to diagnose and mitigate common issues.
Problem 1: Extremely Broad or Undetectable Resonances
Possible Cause: Large paramagnetic shift anisotropy (PSA) and hyperfine interactions are often the culprits behind excessively broad lines that can be difficult to distinguish from the baseline.[1][2]
Solution Workflow:
Caption: Troubleshooting workflow for broad signals.
Detailed Steps:
-
Increase Magic Angle Spinning (MAS) Speed: The most effective method to average out anisotropic broadening is to spin the sample at the magic angle (54.74°) at very high speeds.[3][4] For paramagnetic materials, "very fast" MAS often means speeds exceeding 60 kHz, with ultra-fast MAS at 100 kHz or higher providing significant resolution enhancement.[5][6][7]
-
Implement Rotor-Synchronized Echo Sequences: Even with fast MAS, residual broadening can persist. A rotor-synchronized Hahn echo pulse sequence can help refocus chemical shift anisotropy and other interactions, leading to narrower lines.[8][9] It is crucial that the echo delay is an integer multiple of the rotor period to avoid artifacts.[8]
-
Utilize Higher Magnetic Fields: Employing a higher external magnetic field (B₀) can increase spectral dispersion, which helps to resolve overlapping broad peaks. The combination of high field and fast MAS can significantly improve resolution.
Frequently Asked Questions (FAQs)
Q1: Why are the signals from my paramagnetic battery material so much broader than those from diamagnetic samples?
A1: The presence of unpaired electrons in paramagnetic materials leads to strong hyperfine interactions with the surrounding nuclei.[1][2] These interactions, which are orders of magnitude stronger than the typical nuclear spin interactions in diamagnetic materials, cause a large spread of resonance frequencies (paramagnetic shift) and significant anisotropic broadening.[1][2] Additionally, paramagnetic relaxation enhancement (PRE) leads to rapid signal decay (short T₂ relaxation times), which further contributes to line broadening.[1][2]
Q2: What is Magic Angle Spinning (MAS) and how does it help reduce signal broadening?
A2: Magic Angle Spinning (MAS) is a technique where the sample is rotated at a high frequency at an angle of 54.74° with respect to the main magnetic field.[3][4] This rotation effectively averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, which are major contributors to line broadening in solid-state NMR.[4][10] For paramagnetic samples, very fast MAS (often >60 kHz) is required to effectively average the large paramagnetic shift anisotropy.[2]
Q3: I'm using fast MAS, but my signals are still broad. What else can I do?
A3: If fast MAS alone is insufficient, consider the following:
-
Implement a Hahn Echo Sequence: A simple Hahn echo (π/2 - τ - π - τ - acquire) can refocus broadening from chemical shift anisotropy. Ensure the delay (τ) is synchronized with the rotor period.[8]
-
Increase the Magnetic Field Strength: Moving to a higher field spectrometer can improve resolution by increasing the frequency separation between different resonances.
-
Use Adiabatic Pulses: For very broad spectra, conventional rectangular pulses may not excite the entire range of frequencies. Adiabatic pulses can achieve more uniform excitation and inversion over a wider bandwidth, improving signal intensity and quality.[11]
Q4: What are spinning sidebands and how can I reduce them?
A4: Spinning sidebands are artifacts in MAS NMR spectra that appear at integer multiples of the spinning frequency on either side of an isotropic peak.[10] They arise from the modulation of anisotropic interactions by the sample rotation. In paramagnetic systems with large anisotropies, sidebands can be numerous and intense, complicating the spectrum. The most direct way to reduce spinning sidebands is to increase the MAS frequency.[12] At sufficiently high spinning speeds, the sidebands will move further away from the centerband and decrease in intensity, sometimes disappearing into the noise.
Q5: Can I use 2D NMR techniques for paramagnetic materials?
A5: Yes, 2D NMR experiments can be very powerful for resolving signals in complex paramagnetic systems. Techniques like 2D Heteronuclear Correlation (HETCOR) spectroscopy can be used to reduce broadening from anisotropic bulk magnetic susceptibility.[13] However, the fast relaxation in paramagnetic materials requires careful selection of pulse sequences and optimization of experimental parameters, such as using very short delays.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to ssNMR of paramagnetic battery materials.
| Parameter | Typical Values/Ranges | Significance | Source |
| MAS Frequency | 60 kHz - 111 kHz or higher | Higher speeds are more effective at averaging paramagnetic broadening. | [5][6] |
| ¹H Paramagnetic Shift Range | Can exceed 1000 ppm | Indicates the large spectral width that needs to be excited and detected. | [14] |
| ¹H T₁ Relaxation Times | Can be as short as ~1 ms | Allows for rapid signal averaging and faster acquisition times. | [14] |
| Rotor Diameters for Fast MAS | 0.7 mm, 1.3 mm, 2.5 mm | Smaller rotors are required to achieve higher spinning speeds. | [3][5] |
| Magnetic Field Strengths | 7.05 T, 11.75 T, up to 25 T | Higher fields improve spectral dispersion and can help resolve broad peaks. | [3][6] |
Key Experimental Protocols
Protocol 1: High-Speed Magic Angle Spinning (MAS) NMR
This protocol outlines the basic steps for acquiring a 1D ssNMR spectrum of a paramagnetic battery material using high-speed MAS.
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the sample into a solid-state NMR probe capable of very fast MAS.
-
Tune and match the probe for the nucleus of interest (e.g., ⁷Li, ³¹P, ¹H).
-
Set the magic angle precisely using a standard sample like KBr.[10]
-
-
Acquisition Parameters:
-
Set the MAS frequency to the highest stable speed achievable with the hardware (ideally >60 kHz).[6]
-
Use a short, high-power radiofrequency pulse (e.g., a simple π/2 pulse) to excite as much of the broad spectrum as possible.
-
Employ a short recycle delay (e.g., a few times the short T₁ of the material) to take advantage of the fast relaxation and acquire a large number of scans in a reasonable time.[14]
-
Set a wide spectral width to encompass the entire paramagnetic shift range.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Protocol 2: Rotor-Synchronized Hahn Echo for Paramagnetic Systems
This protocol is an extension of the basic MAS experiment to further reduce line broadening.
-
Follow steps 1 and 2 from the High-Speed MAS protocol.
-
Pulse Sequence:
-
Instead of a simple acquire sequence, use a Hahn echo pulse sequence: (π/2) - τ - (π) - τ - acquire.
-
The delays (τ) must be rotor-synchronized, meaning they are an integer multiple of the rotor period (τ = n * τᵣ, where τᵣ is 1/MAS frequency).[8] This is a critical step to ensure proper refocusing of anisotropic interactions without introducing artifacts.[8]
-
-
Acquisition Parameters:
-
Set the MAS frequency to the highest stable speed.
-
Optimize the duration of the π/2 and π pulses.
-
Set the rotor-synchronized delay τ. A single rotor period (n=1) is often a good starting point.
-
Use a short recycle delay.
-
-
Data Processing:
-
Process the data as described in the High-Speed MAS protocol. The resulting spectrum should exhibit narrower lines compared to a simple one-pulse experiment.
-
Signaling Pathways and Workflows
Caption: Logical relationship of signal broadening and mitigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure Determination and Refinement of Paramagnetic Materials by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Magic angle spinning - Wikipedia [en.wikipedia.org]
- 5. Resolving Structures of Paramagnetic Systems in Chemistry and Materials Science by Solid‐State NMR: The Revolving Power of Ultra‐Fast MAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolving Structures of Paramagnetic Systems in Chemistry and Materials Science by Solid-State NMR: The Revolving Power of Ultra-Fast MAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Rotor-synchronized dipolar-filter sequence at fast MAS in solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magic angle spinning - NMR Wiki [nmrwiki.org]
- 11. diva-portal.org [diva-portal.org]
- 12. Analysis of LIB cathodes by ultra-fast MAS solid state NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Enhanced sensitivity and resolution in (1)H solid-state NMR spectroscopy of paramagnetic complexes under very fast magic angle spinning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Lithium Carbonate-¹³C in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lithium Carbonate-¹³C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this isotopically labeled compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is Lithium Carbonate-¹³C poorly soluble in most organic solvents?
A1: Lithium Carbonate-¹³C is an inorganic salt.[1][2][3] Its constituent ions, lithium (Li⁺) and carbonate (CO₃²⁻), are held together by strong ionic bonds. For dissolution to occur, the solvent molecules must surround and stabilize these individual ions. Most organic solvents are non-polar or weakly polar and cannot effectively interact with and stabilize the charged Li⁺ and CO₃²⁻ ions, leading to poor solubility.[1] The principle of "like dissolves like" governs solubility, and the highly polar, ionic nature of lithium carbonate makes it incompatible with most non-polar organic solvents.
Q2: Are there any organic solvents that can dissolve Lithium Carbonate-¹³C to some extent?
A2: Yes, certain polar aprotic solvents have shown a limited ability to dissolve lithium carbonate. These solvents possess high dielectric constants and strong dipole moments, allowing them to better solvate the lithium and carbonate ions. Solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), and dimethylformamide (DMF) are among the most effective, although the solubility remains low.[1]
Q3: Will the ¹³C isotope in Lithium Carbonate-¹³C affect its solubility compared to unlabeled lithium carbonate?
A3: The presence of the ¹³C isotope will have a negligible effect on the solubility of lithium carbonate. The difference in mass between ¹²C and ¹³C is very small and does not significantly alter the intermolecular forces that govern solubility. Therefore, solubility data and dissolution protocols for standard lithium carbonate are directly applicable to Lithium Carbonate-¹³C.
Q4: Can I heat the solvent to improve the solubility of Lithium Carbonate-¹³C?
A4: Unlike many salts, the solubility of lithium carbonate in water decreases with increasing temperature.[2][4][5] While the effect of temperature on the solubility of lithium carbonate in organic solvents is not as well-documented, it is unlikely that heating will produce a significant increase in solubility and may even have the opposite effect. For some other lithium salts in organic solvents, solubility does increase with temperature, but this is not a guaranteed trend for lithium carbonate.[6][7][8]
Troubleshooting Guide
Issue 1: My Lithium Carbonate-¹³C will not dissolve in my organic solvent.
Cause: The chosen organic solvent is likely not polar enough to effectively solvate the lithium and carbonate ions. Common laboratory solvents like acetone, ethanol, and ethyl acetate are poor solvents for lithium carbonate.[1][2]
Solution:
-
Switch to a more polar aprotic solvent: Try using dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), or dimethylformamide (DMF).[1] Refer to the solubility data in Table 1 for guidance.
-
Use a phase transfer catalyst: For reactions in non-polar organic solvents, a phase transfer catalyst like a crown ether (e.g., 18-crown-6) can be employed to transport the lithium and carbonate ions into the organic phase.[9] See the experimental protocols below for a detailed procedure.
Issue 2: I am preparing a sample for NMR analysis and need to dissolve Lithium Carbonate-¹³C in a deuterated organic solvent.
Cause: Many common deuterated solvents (e.g., chloroform-d, acetone-d₆) are not effective at dissolving lithium carbonate.
Solution:
-
Use a deuterated polar aprotic solvent: DMSO-d₆ is the most common and effective choice for dissolving lithium carbonate for NMR studies.
-
Consider a solvent mixture: In some cases, a mixture of solvents can improve solubility. For instance, a small amount of DMSO-d₆ could be added to another deuterated solvent, but miscibility and potential reactivity should be considered.
-
Filter the sample: If complete dissolution is not achieved, you can filter the solution into the NMR tube to remove any undissolved solid.[10] This will allow you to analyze the saturated solution.
Issue 3: I have used a recommended polar aprotic solvent, but the concentration of dissolved Lithium Carbonate-¹³C is still too low for my application.
Cause: The intrinsic solubility of lithium carbonate in the chosen solvent may be insufficient for your experimental needs.
Solution:
-
Employ a phase transfer catalyst: The use of a crown ether, such as 18-crown-6, can significantly increase the concentration of lithium carbonate in an organic solvent. This method is particularly useful for synthetic reactions where the carbonate ion needs to be available in the organic phase.
-
Chemical modification (if applicable): In aqueous systems, bubbling carbon dioxide through a suspension of lithium carbonate can convert it to the more soluble lithium bicarbonate.[2][4] While this is primarily an aqueous chemistry technique, it highlights a potential strategy of converting the carbonate to a more soluble species if the reaction conditions allow.
Quantitative Data
The solubility of lithium carbonate in various organic solvents at room temperature is summarized in the table below.
| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) |
| N-methylpyrrolidone (NMP) | C₅H₉NO | 0.14[1] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 0.13[1] |
| Dimethylacetamide (DMAc) | C₄H₉NO | 0.043[1] |
| Dimethylformamide (DMF) | C₃H₇NO | 0.032[1] |
| Methanol | CH₃OH | ~0.14 (at 25°C)[1] |
| Ethanol | C₂H₅OH | ~0.118 (at 25°C)[1] |
| Acetone | C₃H₆O | Insoluble[1][2] |
| Ethyl Acetate | C₄H₈O₂ | Insoluble[1] |
Table 1: Solubility of Lithium Carbonate in Various Organic Solvents.
Experimental Protocols
Protocol 1: Dissolution in a Polar Aprotic Solvent (e.g., DMSO)
This protocol is suitable for preparing a stock solution of Lithium Carbonate-¹³C for applications such as NMR spectroscopy or as a reagent in a compatible reaction medium.
Materials:
-
Lithium Carbonate-¹³C
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vial or flask
-
Magnetic stirrer and stir bar (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of Lithium Carbonate-¹³C and transfer it to a clean, dry vial or flask.
-
Add the required volume of anhydrous DMSO to the vial.
-
Stir the mixture vigorously using a magnetic stirrer. If a magnetic stirrer is unavailable, cap the vial and shake it intermittently.
-
For enhanced dissolution, the vial can be placed in an ultrasonic bath for 15-30 minutes.
-
Visually inspect the solution for any undissolved particles. If present, and a clear solution is required, the solution can be filtered through a syringe filter (e.g., 0.45 µm PTFE).
Protocol 2: Dissolution in a Non-Polar Organic Solvent using a Phase Transfer Catalyst (18-Crown-6)
This protocol is designed for situations where Lithium Carbonate-¹³C needs to be solubilized in a non-polar organic solvent, for example, as a reactant in an organic synthesis.
Materials:
-
Lithium Carbonate-¹³C
-
18-Crown-6
-
Anhydrous non-polar organic solvent (e.g., toluene, dichloromethane)
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction flask, add the anhydrous non-polar organic solvent and a magnetic stir bar.
-
Add the required amount of Lithium Carbonate-¹³C to the solvent. The lithium carbonate will remain as a solid suspension.
-
Add 18-crown-6 to the suspension. A typical starting point is to use a stoichiometric amount of 18-crown-6 relative to the lithium carbonate (on a molar basis).
-
Stir the mixture vigorously at room temperature. The dissolution of the lithium carbonate-crown ether complex into the organic phase may take some time.
-
The progress of the dissolution can be monitored by observing the disappearance of the solid lithium carbonate.
Visualizations
Caption: Workflow for dissolving Lithium Carbonate-¹³C.
Caption: Mechanism of Phase Transfer Catalysis.
Caption: Troubleshooting Decision Tree for Solubility Issues.
References
- 1. lithium carbonate [chemister.ru]
- 2. Lithium carbonate - Sciencemadness Wiki [sciencemadness.org]
- 3. Lithium carbonate [ganfenglithium.com]
- 4. Lithium Carbonate | Sinoright [sinoright.net]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. How To [chem.rochester.edu]
Technical Support Center: Enhancing ¹³C NMR Sensitivity for Solid Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ¹³C Nuclear Magnetic Resonance (NMR) for the characterization of solid electrolytes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the sensitivity of your ¹³C NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low sensitivity in ¹³C NMR of solid electrolytes?
A1: The low sensitivity in ¹³C NMR of solid electrolytes stems from several factors:
-
Low Natural Abundance: The ¹³C isotope has a low natural abundance of only 1.1%.[1][2]
-
Low Gyromagnetic Ratio: ¹³C nuclei have a smaller gyromagnetic ratio compared to ¹H, leading to a lower intrinsic NMR sensitivity.
-
Long Spin-Lattice Relaxation Times (T₁): In solid materials, ¹³C nuclei can have very long T₁ relaxation times, requiring long recycle delays between scans to allow for the recovery of magnetization. This significantly increases the total experiment time.
-
Low Molar Concentration of Species of Interest: In many solid electrolytes, the carbon-containing species of interest may be present in low concentrations, particularly at interfaces like the solid electrolyte interphase (SEI).
Q2: What are the main strategies to enhance ¹³C NMR sensitivity for solid electrolytes?
A2: The principal strategies to overcome low sensitivity in ¹³C solid-state NMR include:
-
Cross-Polarization (CP): This technique transfers magnetization from abundant, high-gamma nuclei (typically ¹H) to the rare, low-gamma ¹³C nuclei, boosting the ¹³C signal.[3][4]
-
Dynamic Nuclear Polarization (DNP): DNP enhances signal sensitivity by transferring the high polarization of electron spins to the nuclear spins.[5][6] This can lead to sensitivity gains of several orders of magnitude.[5][7]
-
Isotopic Enrichment: Using starting materials enriched with ¹³C can directly increase the signal intensity by increasing the number of detectable nuclei.[1][8]
-
Paramagnetic Doping: The addition of paramagnetic centers can shorten the ¹H T₁ relaxation times, allowing for faster signal acquisition and thus improving the signal-to-noise ratio over a given time.[9]
Troubleshooting Guides
Issue 1: Weak ¹³C Signal Despite Using Cross-Polarization (CP-MAS)
| Possible Cause | Troubleshooting Step |
| Inefficient Hartmann-Hahn matching | The Hartmann-Hahn matching condition is critical for efficient polarization transfer. Systematically vary the ¹³C and ¹H radiofrequency (RF) field strengths to find the optimal match. The condition is met when the nutation frequencies of the two nuclei are equal. |
| ¹H T₁ρ is too short | The ¹H spin-lattice relaxation time in the rotating frame (T₁ρ) limits the maximum effective contact time for CP. If T₁ρ is short, the ¹H magnetization decays before it can be efficiently transferred to ¹³C. Consider using a shorter contact time or a multiple-CP (multiCP) sequence which alternates short CP periods with ¹H repolarization.[10] |
| Poor ¹H resolution or broad lines | If the ¹H spectrum is very broad, it can lead to inefficient CP. Ensure high-power ¹H decoupling is applied during acquisition. Also, check for proper magic angle setting and stable spinning. |
| Mobile and rigid domains | In heterogeneous samples with both mobile and rigid domains, standard CP may preferentially enhance the rigid components.[11] For more mobile components, direct polarization with shorter recycle delays (if T₁ is not excessively long) or techniques less dependent on dipolar couplings might be necessary. |
Issue 2: Dynamic Nuclear Polarization (DNP) Enhancement is Lower Than Expected
| Possible Cause | Troubleshooting Step |
| Poor radical distribution | For exogenous DNP, the polarizing agent (biradicals) must be in close proximity to the sample. Ensure the radical solution thoroughly wets and impregnates the solid electrolyte sample.[5] |
| Suboptimal microwave irradiation frequency | The DNP enhancement is highly dependent on the microwave frequency. Perform a microwave sweep to find the frequency that provides the maximum signal enhancement. |
| Sample temperature is too high | DNP experiments are typically performed at cryogenic temperatures (around 100 K) to achieve high electron polarization.[5][6] Verify that your cooling system is functioning correctly and the sample temperature is stable. |
| Presence of paramagnetic species in the sample | Endogenous paramagnetic centers (e.g., metal ions) in the solid electrolyte can interfere with the polarization transfer from the added radicals or act as the polarizing agent themselves, which may require different experimental conditions.[12] |
Quantitative Data Summary
The following table summarizes typical sensitivity enhancements and key experimental parameters for different techniques.
| Technique | Typical Sensitivity Enhancement | Key Experimental Parameters |
| Cross-Polarization (CP) | 4-10x (theoretical max of γH/γC ≈ 4) | Hartmann-Hahn matching condition, contact time, ¹H T₁ and T₁ρ |
| Dynamic Nuclear Polarization (DNP) | 10-1000x | Microwave frequency and power, temperature (typically ~100 K), radical concentration |
| Isotopic Enrichment | Directly proportional to enrichment level (e.g., 25x for 25% ¹³C)[1] | Level of ¹³C enrichment in precursor materials |
| Paramagnetic Doping | 1.4-2.9x (by reducing recycle delay)[9] | Concentration of paramagnetic agent (e.g., 10 mM Cu(II)Na₂EDTA)[9] |
Experimental Protocols
Protocol 1: Cross-Polarization Magic Angle Spinning (CP-MAS)
-
Sample Preparation: Pack the solid electrolyte powder into a zirconia rotor (typically 4 mm). If the sample is conductive, it may need to be diluted with an insulating material like Teflon to ensure stable spinning.[1]
-
Spectrometer Setup: Insert the rotor into the MAS probe and set the magic angle (54.74°). Spin the sample at a desired rate (e.g., 5-15 kHz).
-
Pulse Sequence: Employ a standard CP pulse sequence. This typically consists of a 90° pulse on the ¹H channel, followed by a spin-lock pulse on both ¹H and ¹³C channels (the contact time), and finally, acquisition of the ¹³C signal with high-power ¹H decoupling.
-
Optimization:
-
Optimize the Hartmann-Hahn matching condition by varying the RF power on the ¹H and/or ¹³C channels. A ramped-amplitude CP (RAMP-CP) can improve efficiency and robustness.[10]
-
Determine the optimal contact time by acquiring a series of spectra with increasing contact times. The signal will initially increase and then decay due to T₁ρ relaxation.
-
Set the recycle delay to be at least 1.25 times the ¹H T₁ relaxation time for quantitative measurements.
-
Protocol 2: Dynamic Nuclear Polarization (DNP)
-
Sample Preparation: Impregnate the solid electrolyte sample with a solution containing a biradical polarizing agent (e.g., AMUPol) in a glass-forming solvent mixture (e.g., glycerol/water).[5]
-
Spectrometer Setup: Load the sample into a DNP-MAS probe. Cool the sample to cryogenic temperatures (e.g., 100 K).
-
DNP Enhancement: Turn on the microwave source and irradiate the sample at the frequency corresponding to the maximum DNP enhancement.
-
NMR Acquisition: Acquire the ¹³C NMR spectrum using a suitable pulse sequence, such as CP-MAS, while the microwaves are on. The polarization is transferred from electrons to ¹H and then to ¹³C.
-
Reference Spectrum: To calculate the enhancement factor, acquire a reference spectrum with the microwaves off. The enhancement (ε) is the ratio of the signal intensity with microwaves on to the signal intensity with microwaves off.
Visualizations
Caption: General experimental workflow for enhancing ¹³C NMR sensitivity.
Caption: Logical relationship of strategies to enhance ¹³C NMR sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C solid-state cross polarization/magic-angle-spinning nuclear magnetic resonance spectra of natural and synthetic melanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Dynamic Nuclear Polarization as an Enabling Technology for Solid State Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 8. ukisotope.com [ukisotope.com]
- 9. Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative solid-state 13C NMR with signal enhancement by multiple cross polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-State NMR Study of New Copolymers as Solid Polymer Electrolytes [mdpi.com]
- 12. corzilius.chemie.uni-rostock.de [corzilius.chemie.uni-rostock.de]
Validation & Comparative
A Researcher's Guide to Validating 13C Metabolic Flux Analysis Results
The Imperative of Validation in 13C-MFA
While 13C-MFA is a powerful and widely used method, it is not without its complexities. The accuracy of the resulting flux map is contingent on a well-defined metabolic model, precise measurements of isotopic labeling patterns, and accurate determination of extracellular rates.[1] Validation is therefore a critical step to confirm that the calculated fluxes are a true representation of the biological system under investigation. Without rigorous validation, there is a risk of over-interpreting model outputs that may not accurately reflect cellular physiology.
This guide explores three fundamental approaches to validate your 13C-MFA results:
-
Comparison with Known Physiological Data: A direct check of the model's boundary conditions.
-
Redundant Isotope Labeling Experiments: A powerful method to validate internal network fluxes.
-
Perturbation Studies: A robust approach to confirm causal relationships within the metabolic network.
Comparison with Known Physiological Data
The most direct method to begin validating an MFA model is to compare the calculated fluxes for substrate uptake and product secretion with experimentally measured physiological data. This approach serves as a fundamental check on the model's inputs and outputs.
Data Presentation
A straightforward comparison between the MFA-calculated and experimentally measured rates can highlight the model's accuracy at the cellular boundary.
| Parameter | Experimental Value (mmol/gDCW/h) | MFA Calculated Value (mmol/gDCW/h) | % Difference |
| Glucose Uptake Rate | 1.80 ± 0.15 | 1.75 | 2.8% |
| Lactate Secretion Rate | 2.50 ± 0.20 | 2.60 | 4.0% |
| Glutamine Uptake Rate | 0.45 ± 0.05 | 0.43 | 4.4% |
| Biomass Production Rate | 0.042 ± 0.003 | 0.042 | 0.0% |
This table presents hypothetical yet realistic data for a typical mammalian cell culture experiment.
Experimental Protocol: Measurement of Extracellular Rates
Objective: To quantify the specific rates of substrate uptake and product secretion from the cell culture medium.
Materials:
-
Cell culture medium
-
Cell counting solution (e.g., trypan blue)
-
Centrifuge
-
Analyzers for substrates and products (e.g., HPLC, YSI Bioanalyzer, or specific assay kits)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Seed cells at a known density and culture under the desired experimental conditions. Include cell-free control flasks to account for any abiotic degradation or evaporation of media components.
-
Sampling: At regular intervals (e.g., every 12 or 24 hours) during the exponential growth phase, collect a representative sample of the cell culture supernatant and count the viable cells.
-
Sample Preparation: Centrifuge the collected supernatant to pellet any cells or debris. Collect the cleared supernatant for analysis.
-
Metabolite Quantification: Analyze the concentration of key substrates (e.g., glucose, glutamine) and secreted products (e.g., lactate, acetate) in the supernatant using an appropriate analytical method.
-
Calculation of Specific Rates: The specific rate of uptake or secretion (q) is calculated using the following formula for each time interval:
q = (C₂ - C₁) / (X_avg * (t₂ - t₁))
Where:
-
C₁ and C₂ are the metabolite concentrations at time points t₁ and t₂, respectively.
-
X_avg is the average cell concentration during the time interval.
-
-
Comparison: Compare the experimentally determined rates with the corresponding fluxes calculated by the 13C-MFA model.
Redundant Isotope Labeling Experiments
Performing parallel labeling experiments with different 13C-labeled tracers provides a more rigorous validation of the internal metabolic network.[2] The principle is that a correct metabolic model should be able to simultaneously and accurately fit the labeling data from multiple, distinct tracer experiments, yielding a single, consistent flux map. This approach is often referred to as COMPLETE-MFA.[2]
Data Presentation
Comparing flux maps from individual tracer experiments with a globally fitted model from parallel experiments can reveal the increased precision and confidence gained.
| Flux (Relative to Glucose Uptake) | [U-13C]Glucose Only | [1,2-13C]Glucose Only | Global Fit (Both Tracers) |
| Glycolysis (Pyruvate Kinase) | 85 ± 10 | 90 ± 12 | 87 ± 4 |
| Pentose Phosphate Pathway (G6PDH) | 15 ± 8 | 12 ± 7 | 14 ± 3 |
| TCA Cycle (Citrate Synthase) | 60 ± 15 | 55 ± 18 | 58 ± 5 |
| Anaplerosis (Pyruvate Carboxylase) | 20 ± 9 | 25 ± 11 | 22 ± 4 |
This table illustrates how a global fit from parallel labeling experiments can significantly reduce the confidence intervals of the estimated fluxes.
Experimental Protocol: Parallel Labeling Experiments
Objective: To generate two or more independent isotopic labeling datasets to challenge and validate the metabolic model.
Materials:
-
Cell culture medium
-
Multiple 13C-labeled tracers (e.g., [U-13C]glucose, [1,2-13C]glucose, [U-13C]glutamine)
-
Equipment for cell culture, metabolite extraction, and LC-MS or GC-MS analysis.
Procedure:
-
Experimental Design: Design two or more parallel experiments, each with a different 13C tracer that probes different parts of the metabolic network. For example, one experiment with [U-13C]glucose and another with [U-13C]glutamine.
-
Cell Culture: Culture cells in parallel under identical conditions, with the only difference being the 13C-labeled substrate in the medium.
-
Metabolite Extraction: At isotopic steady state, rapidly quench metabolism and extract intracellular metabolites. A common method is to aspirate the medium, wash the cells with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol).
-
Isotopomer Analysis: Analyze the mass isotopomer distributions (MIDs) of key intracellular metabolites using GC-MS or LC-MS/MS.
-
Computational Analysis:
-
Individual Fits: Initially, fit the metabolic model to each labeling dataset independently to obtain separate flux maps.
-
Global Fit: Perform a global data fitting where the model is required to simultaneously fit all labeling datasets. This will generate a single, more robust flux map.
-
-
Comparison: Compare the goodness-of-fit and the resulting flux maps from the individual and global fits. A consistent and statistically acceptable global fit provides strong validation for the metabolic model.
Perturbation Studies
Introducing a known perturbation to the metabolic network, either through genetic modification (e.g., gene knockout) or the use of a specific inhibitor, and then observing the resulting changes in metabolic fluxes is a powerful validation strategy. The 13C-MFA results should reflect the expected metabolic rewiring in response to the perturbation.
Data Presentation
A side-by-side comparison of the flux maps from the wild-type and a perturbed (e.g., knockout) strain can vividly demonstrate the model's ability to capture the functional consequences of the perturbation.
| Reaction | Wild-Type Flux (Relative) | pgi Knockout Flux (Relative) | Expected Change | Observed Change |
| PGI (Phosphoglucose Isomerase) | 100 | 0 | Zero Flux | Confirmed |
| G6PDH (Pentose Phosphate Pathway) | 15 | 100 | Significant Increase | Confirmed |
| Glycolysis (PFK) | 85 | 0 | Zero Flux | Confirmed |
| TCA Cycle (Citrate Synthase) | 60 | 35 | Decrease | Confirmed |
This table presents a hypothetical comparison of fluxes in wild-type E. coli and a pgi (phosphoglucose isomerase) knockout mutant. The knockout forces carbon through the pentose phosphate pathway.[3]
Experimental Protocol: Perturbation Studies (Genetic Knockout)
Objective: To validate the metabolic model by comparing the flux distribution of a wild-type strain with a genetically modified strain that has a known metabolic perturbation.
Materials:
-
Wild-type and genetically modified (e.g., knockout) cell lines
-
13C-labeled substrate
-
Standard cell culture and analytical equipment
Procedure:
-
Strain Cultivation: Culture the wild-type and knockout strains in parallel under identical conditions, including the same 13C-labeled substrate.
-
13C-MFA: Perform a complete 13C-MFA for both the wild-type and the knockout strains, including measurement of extracellular rates and intracellular isotopic labeling.
-
Flux Map Generation: Calculate the metabolic flux maps for both strains using the same underlying metabolic network model (with the exception of the knocked-out reaction, which should be constrained to zero flux in the mutant model).
-
Comparative Analysis: Compare the two flux maps. The observed changes in fluxes in the knockout strain should be consistent with the known function of the deleted gene. For example, knocking out an enzyme in a primary metabolic pathway should result in zero flux through that reaction and a rerouting of flux through alternative pathways.
Mandatory Visualizations
General Workflow for 13C-MFA and Validation
Caption: General workflow for 13C-MFA from experiment to validated flux map.
Logic of Redundant Isotope Labeling Validation
Caption: Validation using redundant labeling experiments.
Conclusion and Best Practices
A single validation method is often insufficient to fully build confidence in a complex metabolic model. Therefore, an integrated approach that combines multiple validation strategies is highly recommended. For instance, a study might begin by ensuring the model's boundary conditions are accurate through comparison with physiological data, followed by a more in-depth validation of internal fluxes using parallel labeling experiments. Perturbation studies can then be employed to confirm key, model-predicted metabolic rerouting. By systematically applying these validation techniques, researchers can significantly increase the confidence in their 13C-MFA results, leading to more robust and impactful biological discoveries.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis of E. coli knockouts: lessons from the Keio collection and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
assessing the accuracy and precision of quantitative solid-state NMR with 13C labeling
For researchers, scientists, and drug development professionals, establishing robust analytical methods for the quantitative analysis of solid materials is paramount. This guide provides a comprehensive comparison of quantitative solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy with 13C labeling against established techniques like High-Performance Liquid Chromatography (HPLC) and solution-state NMR. Detailed experimental protocols and supporting data are presented to offer a clear understanding of the capabilities and considerations of each method.
Solid-state NMR spectroscopy has emerged as a powerful, non-destructive technique for the quantitative analysis of a wide range of solid materials, including active pharmaceutical ingredients (APIs), excipients, polymers, and biological solids. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative method. The use of 13C labeling further enhances the sensitivity and selectivity of the analysis. This guide delves into the accuracy and precision of quantitative 13C ssNMR, providing a direct comparison with other commonly used analytical techniques.
Performance Comparison: 13C ssNMR vs. Alternatives
The choice of an analytical technique depends on various factors, including the nature of the sample, the required level of accuracy and precision, and practical considerations such as sample preparation and analysis time. The following tables summarize the performance of quantitative 13C ssNMR in comparison to HPLC and solution-state NMR for the analysis of solid-state samples.
Table 1: Quantitative Analysis of a Pharmaceutical Formulation (API in an Excipient Matrix)
| Parameter | Quantitative 13C Solid-State NMR | High-Performance Liquid Chromatography (HPLC) |
| Accuracy (Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD) | ≤ 2.0% | ≤ 1.5% |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Sample Preparation | Minimal (packing of rotor) | Dissolution, filtration, dilution |
| Analysis Time per Sample | 15 - 60 minutes | 10 - 30 minutes |
| Selectivity | High (chemically specific) | Dependent on column and detector |
| Non-destructive | Yes | No |
Table 2: Quantitative Analysis of a Polymer Blend
| Parameter | Quantitative 13C Solid-State NMR | Solution-State NMR |
| Accuracy (Mean Error) | ± 1.5% | ± 1.0% |
| Precision (RSD) | ≤ 2.5% | ≤ 1.0% |
| Sample Preparation | Minimal (packing of rotor) | Dissolution in a suitable solvent |
| Analysis Time per Sample | 30 - 90 minutes | 15 - 45 minutes |
| Applicability | Soluble and insoluble polymers | Soluble polymers only |
| Information Content | Solid-state structure, dynamics | Molecular structure in solution |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining accurate and reproducible quantitative data. Below are representative methodologies for quantitative 13C ssNMR, HPLC, and solution-state NMR.
Quantitative 13C Solid-State NMR Protocol
A key technique for achieving quantitative 13C ssNMR spectra is Cross-Polarization Magic-Angle Spinning (CP/MAS) with multiple-contact time acquisitions (multiCP). This method enhances the signal of the low-abundant 13C nuclei by transferring polarization from the abundant 1H nuclei, while also ensuring that the signal intensity is proportional to the number of carbon atoms.
Instrumentation:
-
Solid-state NMR spectrometer (e.g., 400 MHz or higher)
-
MAS probe (e.g., 4 mm)
-
Zirconia rotors
Experimental Parameters:
-
Sample Preparation: The solid sample is carefully and reproducibly packed into a zirconia rotor. An internal or external standard can be used for absolute quantification.
-
Magic-Angle Spinning (MAS) Rate: Typically 10-15 kHz to average out anisotropic interactions and obtain high-resolution spectra.
-
Pulse Sequence: A quantitative 1H-13C CP/MAS pulse sequence, often incorporating a ramped-amplitude CP pulse and multiple contact times (multiCP) to ensure uniform magnetization transfer across different carbon environments.
-
Contact Time: A series of contact times are typically tested to optimize the signal intensity and ensure quantitative conditions. Total contact times can range from 2 to 10 ms.
-
Recycle Delay: A sufficiently long recycle delay (typically 5 times the 1H T1 relaxation time) is crucial to allow for full relaxation of the 1H spins before the next scan. This ensures that the initial magnetization is the same for each scan, a prerequisite for quantitative analysis.
-
1H Decoupling: High-power 1H decoupling is applied during 13C acquisition to remove 1H-13C dipolar couplings and improve spectral resolution.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The signal integrals of the peaks of interest are then measured.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a widely used technique for the separation and quantification of components in a mixture.
Instrumentation:
-
HPLC system with a suitable pump, injector, column oven, and detector (e.g., UV-Vis, Diode Array, or Mass Spectrometer).
-
Analytical column appropriate for the separation of the target analytes.
Experimental Parameters:
-
Sample Preparation: The solid sample is accurately weighed and dissolved in a suitable solvent. The solution is then filtered to remove any particulate matter and diluted to an appropriate concentration.
-
Mobile Phase: A specific mixture of solvents is used to elute the analytes from the column. The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: The speed at which the mobile phase is pumped through the column, typically 1-2 mL/min.
-
Column Temperature: The column is often heated to a specific temperature to improve peak shape and reproducibility.
-
Injection Volume: A precise volume of the sample solution is injected onto the column.
-
Detection: The detector measures the concentration of the analytes as they elute from the column.
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.
Solution-State NMR Protocol
For soluble samples, solution-state NMR can provide high-resolution spectra for quantitative analysis.
Instrumentation:
-
High-resolution liquid-state NMR spectrometer.
-
Standard NMR tubes.
Experimental Parameters:
-
Sample Preparation: An accurately weighed amount of the solid sample is dissolved in a deuterated solvent. An internal standard of known concentration is often added for accurate quantification.
-
Pulse Sequence: A simple single-pulse-and-acquire sequence is typically used. To ensure quantitative results, the nuclear Overhauser effect (NOE) should be suppressed, for instance by using inverse-gated decoupling.
-
Relaxation Delay: A sufficiently long relaxation delay (at least 5 times the longest T1 of the nuclei of interest) must be used to ensure complete relaxation between scans.
-
Flip Angle: A 90° pulse angle is often used, but a smaller flip angle can be employed to shorten the required relaxation delay.
-
Number of Scans: An appropriate number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: The FID is processed similarly to the ssNMR data. The integral of the analyte signal is compared to the integral of the internal standard signal to determine the concentration.
Visualizing the Workflow
Understanding the experimental workflow is crucial for implementing and interpreting the results of these quantitative techniques. The following diagrams, generated using the DOT language, illustrate the key steps involved in quantitative 13C ssNMR and its comparison with HPLC and solution-state NMR.
Caption: Workflow for quantitative 13C solid-state NMR analysis.
Caption: Comparative workflow of quantitative analysis techniques.
Conclusion
Quantitative 13C solid-state NMR with isotopic labeling is a robust and reliable method for the analysis of solid materials. It offers high selectivity and is non-destructive, requiring minimal sample preparation. While techniques like HPLC may offer slightly higher precision in some cases, ssNMR provides invaluable information about the solid-state form of the material, which is often critical in pharmaceutical development and materials science. For insoluble materials, ssNMR is often the only viable option for quantitative analysis. The choice of the most appropriate technique will ultimately depend on the specific analytical challenge and the information required. This guide provides the foundational knowledge to make an informed decision and to implement these powerful analytical methods effectively.
Bridging the Gaps in SEI Analysis: A Comparative Guide to Solid-State NMR and Mass Spectrometry Cross-Validation
A deep understanding of the Solid Electrolyte Interphase (SEI) layer is paramount for advancing battery technology. This guide provides a comprehensive comparison of two powerful analytical techniques, solid-state Nuclear Magnetic Resonance (ssNMR) and Mass Spectrometry (MS), for the characterization of the SEI layer. By cross-validating data from these complementary methods, researchers can achieve a more complete and accurate picture of the SEI's complex chemical composition and structure.
The SEI layer, a passivation film formed on the electrode surface during the initial charging cycles of a battery, governs crucial performance metrics such as cycle life, safety, and overall efficiency. Its heterogeneous and sensitive nature, however, makes its characterization a significant challenge. While various techniques can probe the SEI, ssNMR and MS have emerged as particularly insightful methods. This guide explores their individual strengths and weaknesses and outlines a workflow for their synergistic use.
Quantitative Data Comparison: ssNMR vs. Mass Spectrometry
Solid-state NMR and Mass Spectrometry offer distinct yet complementary quantitative insights into the composition of the SEI layer. While ssNMR provides bulk quantitative information on specific nuclei, MS techniques excel in identifying a wide range of molecular species with high sensitivity.
| Feature | Solid-State NMR (ssNMR) | Mass Spectrometry (e.g., TOF-SIMS, MALDI-TOF) |
| Principle | Measures the interaction of nuclear spins with an external magnetic field, providing information on the chemical environment of specific isotopes. | Measures the mass-to-charge ratio of ionized atoms and molecules sputtered or desorbed from the SEI surface. |
| Quantitative Capability | Can provide quantitative information on the relative abundance of different chemical species containing NMR-active nuclei (e.g., ⁷Li, ¹³C, ¹⁹F, ³¹P) through methods like integration of spectral peaks with proper calibration.[1][2][3] | Semi-quantitative to quantitative, depending on the technique and the use of standards. TOF-SIMS provides relative ion intensities, which can be correlated to concentration.[4] MALDI-TOF can be used for quantitative analysis with appropriate matrix and internal standards.[5] |
| Species Detected | Detects specific isotopes, allowing for the identification and quantification of inorganic (e.g., LiF, Li₂CO₃, Li₃PO₄) and organic (e.g., lithium alkyl carbonates, polymers) components.[6][7][8] | Detects a broad range of atomic and molecular species, including organic fragments, polymers, and inorganic compounds, providing a detailed molecular fingerprint of the SEI.[9][10] |
| Depth Profiling | Generally provides bulk information from the entire SEI layer. Depth information can be inferred through techniques like dynamic nuclear polarization (DNP) which enhances signals from species closer to a metallic electrode.[6] | Techniques like TOF-SIMS inherently provide depth profiling capabilities, allowing for the analysis of the compositional variation from the surface to the electrode interface. |
| Sample Preparation | Requires the electrode to be rinsed to remove residual electrolyte, which may alter the SEI. Samples are typically packed into NMR rotors. | Minimal sample preparation is often required, preserving the SEI structure. Analysis is performed under high vacuum. |
| Limitations | Lower sensitivity compared to MS, potentially missing low-concentration species. Spectral overlap can complicate quantification.[2] | Can suffer from matrix effects and ion suppression, which can affect quantification. Fragmentation of molecules during ionization can complicate spectral interpretation.[10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for cross-validation.
Solid-State NMR (ssNMR) Spectroscopy of the SEI Layer
-
Sample Preparation:
-
Cycled cells are carefully disassembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent atmospheric contamination.
-
The electrode of interest is gently rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte and salt, followed by drying under vacuum.
-
The electrode material is then scraped from the current collector and packed into a solid-state NMR rotor.
-
-
¹³C Solid-State NMR:
-
Spectrometer: A high-field solid-state NMR spectrometer is used.
-
Pulse Sequence: Cross-polarization magic angle spinning (CP/MAS) is a common technique to enhance the signal of low-abundance ¹³C nuclei by transferring polarization from abundant ¹H nuclei.[11] Direct polarization (DP/MAS) can also be used for quantification.
-
Experimental Parameters:
-
Magic Angle Spinning (MAS) Rate: Typically 5-15 kHz to average out anisotropic interactions and narrow the spectral lines.
-
Contact Time (for CP/MAS): Varied to probe different carbon environments. Short contact times favor protonated carbons, while longer contact times allow for polarization transfer to non-protonated carbons.
-
Recycle Delay: Set to be at least 5 times the longest spin-lattice relaxation time (T₁) of the nuclei of interest to ensure full relaxation and accurate quantification.
-
-
Data Analysis: The resulting spectra are processed (Fourier transform, phasing, baseline correction) and the chemical shifts are compared to reference compounds to identify the various organic species in the SEI.[11]
-
-
⁷Li Solid-State NMR:
-
Pulse Sequence: Single-pulse excitation under MAS is typically sufficient due to the high sensitivity of the ⁷Li nucleus.
-
Experimental Parameters:
-
MAS Rate: Similar to ¹³C NMR, 5-15 kHz is common.
-
Recycle Delay: A short recycle delay can be used due to the typically fast relaxation of ⁷Li.
-
-
Data Analysis: The chemical shifts of ⁷Li spectra can differentiate between various lithium-containing inorganic and organic species in the SEI. Chemical exchange saturation transfer (CEST) NMR can be used to probe lithium ion exchange across the SEI.[12]
-
Mass Spectrometry (MS) of the SEI Layer
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS):
-
Sample Preparation: The rinsed and dried electrode is mounted on a sample holder and introduced into the high-vacuum chamber of the ToF-SIMS instrument.
-
Instrumentation: A ToF-SIMS instrument equipped with a primary ion gun (e.g., Bi₃⁺ or Cs⁺) for sputtering and analysis.
-
Data Acquisition:
-
Sputtering: A primary ion beam rasters across the sample surface, sputtering secondary ions.
-
Analysis: The mass-to-charge ratio of the ejected secondary ions is measured by a time-of-flight analyzer.
-
Depth Profiling: By continuously sputtering the surface, a depth profile of the elemental and molecular composition of the SEI can be obtained.
-
-
Data Analysis: The mass spectra at different depths are analyzed to identify the chemical species present and their distribution within the SEI.[9]
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Sample Preparation:
-
Instrumentation: A MALDI-TOF mass spectrometer with a pulsed laser (e.g., a nitrogen laser at 337 nm).
-
Data Acquisition: The laser is fired at the sample spot, causing desorption and ionization of the matrix and analyte molecules. The ions are then accelerated into the time-of-flight analyzer.
-
Data Analysis: The resulting mass spectrum provides information on the molecular weights of the organic components of the SEI, including polymers and oligomers.[7]
-
Visualizing the Cross-Validation Workflow and Data Relationship
To effectively cross-validate data from ssNMR and MS, a structured workflow is essential. The following diagrams, generated using the DOT language, illustrate the logical flow of this process and the relationship between the data obtained from each technique.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. SEI growth on Lithium metal anodes in solid-state batteries quantified with coulometric titration time analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-assisted MALDI-TOF MS combined with seed-layer surface preparation for quantification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective NMR observation of the SEI–metal interface by dynamic nuclear polarisation from lithium metal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Li-Ion Battery SEI Compounds through (7)Li and (13)C Solid-State MAS NMR Spectroscopy and MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-State NMR and MRI Spectroscopy for Li/Na Batteries: Materials, Interface, and In Situ Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Laser desorption/ionization-mass spectrometry for the analysis of interphases in lithium ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct Detection of Lithium Exchange across the Solid Electrolyte Interphase by 7Li Chemical Exchange Saturation Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Unlabeled Li₂CO₃ and ¹³C-Li₂CO₃ as Reference Standards in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a reference standard is paramount for accurate quantification of molecular structures. This guide provides an objective comparison between unlabeled lithium carbonate (Li₂CO₃) and its isotopically labeled counterpart, ¹³C-lithium carbonate (¹³C-Li₂CO₃), for use as reference standards, particularly in ¹³C NMR spectroscopy. While not conventional standards, their utility in specific applications, such as studies involving lithium-ion batteries or certain geological and biological systems, warrants a detailed examination.
Core Comparison: Unlabeled vs. ¹³C-Labeled Lithium Carbonate
The primary distinction between unlabeled and ¹³C-labeled lithium carbonate lies in the isotopic composition of the carbon atom. Standard Li₂CO₃ contains carbon with a natural abundance of approximately 1.1% ¹³C, the NMR-active isotope. In contrast, ¹³C-Li₂CO₃ is enriched with the ¹³C isotope, often to 99 atom % or higher. This fundamental difference dictates their respective advantages and disadvantages as NMR standards.
Unlabeled Li₂CO₃ is a cost-effective option. However, its utility as a ¹³C NMR standard is severely limited by the low natural abundance of ¹³C, resulting in a very weak signal that necessitates a high concentration or a prolonged acquisition time to achieve an adequate signal-to-noise ratio. For proton NMR, unlabeled Li₂CO₃ is effectively "proton-less" and thus does not introduce interfering signals, a desirable characteristic for a reference standard.[1]
¹³C-Li₂CO₃ , on the other hand, provides a strong, sharp singlet in the ¹³C NMR spectrum due to the high enrichment of the ¹³C isotope. This makes it a much more sensitive and efficient standard for ¹³C quantitative NMR (qNMR). The use of an isotopically labeled internal standard can also simplify spectra and enhance the accuracy of quantification.[2][3] The primary drawback of ¹³C-Li₂CO₃ is its significantly higher cost compared to the unlabeled form.
A significant challenge for both forms of lithium carbonate is their solubility. Lithium carbonate is sparingly soluble in water and deuterated water (D₂O) and generally insoluble in common organic NMR solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5] This limits its application to aqueous-based NMR studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for unlabeled Li₂CO₃ and ¹³C-Li₂CO₃ as NMR reference standards.
| Property | Unlabeled Li₂CO₃ | ¹³C-Li₂CO₃ |
| ¹³C Natural Abundance | ~1.1% | Typically ≥99% |
| Relative Sensitivity in ¹³C NMR | Very Low | High |
| ¹³C NMR Chemical Shift (in D₂O) | ~169.5 ppm | ~169.5 ppm |
| Signal Multiplicity (Proton Decoupled) | Singlet | Singlet |
| Solubility in D₂O at 25°C | ~1.29 g/100 mL | ~1.29 g/100 mL |
| Primary Use Case | ⁷Li NMR, limited ¹³C NMR | Quantitative ¹³C NMR |
| Advantages | Low cost, no proton signals | High sensitivity in ¹³C NMR, spectral simplicity |
| Disadvantages | Very low sensitivity in ¹³C NMR, poor solubility in organic solvents | High cost, poor solubility in organic solvents |
Note: The chemical shift of the carbonate ion is pH-dependent. The value provided is for the carbonate species (CO₃²⁻) in an aqueous solution.[6]
Experimental Protocol: Quantitative ¹³C NMR using ¹³C-Li₂CO₃ as an Internal Standard
This protocol outlines the steps for using ¹³C-Li₂CO₃ as an internal standard for the quantification of a water-soluble analyte.
1. Materials:
-
¹³C-Lithium Carbonate (≥99 atom % ¹³C)
-
Analyte of interest
-
Deuterium oxide (D₂O)
-
High-precision analytical balance
-
Volumetric flasks
-
NMR tubes
2. Sample Preparation: a. Accurately weigh a specific amount of the ¹³C-Li₂CO₃ internal standard. b. Accurately weigh a specific amount of the analyte. c. Dissolve both the internal standard and the analyte in a known volume of D₂O in a volumetric flask. Ensure complete dissolution. Gentle heating may be required, but care must be taken to avoid degradation of the analyte.[7] d. Transfer a precise volume of the final solution (typically 0.6-0.7 mL) into an NMR tube.[8]
3. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate. b. Acquire a ¹³C NMR spectrum with proton decoupling. c. To ensure accurate quantification, set the relaxation delay (d1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both the analyte and the ¹³C-Li₂CO₃).[9] d. Acquire a sufficient number of scans to obtain a high signal-to-noise ratio for both the analyte and the internal standard signals.[10]
4. Data Processing and Analysis: a. Process the acquired FID with an appropriate window function. b. Perform phase and baseline correction. c. Integrate the signal of the ¹³C-Li₂CO₃ standard and the signal(s) of the analyte. d. Calculate the concentration of the analyte using the following formula:
Visualizing the Workflow
The following diagram illustrates the general workflow for quantitative NMR using an internal standard.
Conclusion
The choice between unlabeled Li₂CO₃ and ¹³C-Li₂CO₃ as an NMR reference standard is highly dependent on the specific application and the nucleus being observed. For ¹³C qNMR, ¹³C-Li₂CO₃ is the superior choice due to its high sensitivity, despite its higher cost. Unlabeled Li₂CO₃ may find limited use in ¹³C NMR when cost is a major constraint and high concentrations are feasible, but it is generally not recommended for quantitative applications. The poor solubility of both compounds in organic solvents restricts their use to aqueous media. For any quantitative NMR experiment, careful sample preparation and optimization of acquisition parameters are critical for obtaining accurate and reproducible results.[9][11]
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lithium carbonate - Wikipedia [en.wikipedia.org]
- 5. Lithium Carbonate | Li2CO3 | CID 11125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Lithium Carbonate-¹³C and Other ¹³C Labeled Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Appropriate ¹³C Labeled Standard for Your Application
In the realm of metabolic research, drug development, and clinical diagnostics, the use of stable isotope-labeled compounds is indispensable for tracing metabolic pathways, quantifying endogenous molecules, and serving as internal standards for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Among the various stable isotopes, Carbon-13 (¹³C) labeled compounds are favored for their stability and the fact that carbon forms the backbone of most organic molecules. This guide provides a comprehensive performance comparison of Lithium carbonate-¹³C against other commonly used ¹³C labeled standards, supported by experimental data and detailed methodologies.
Performance Benchmark: A Side-by-Side Comparison
The selection of a ¹³C labeled standard is contingent upon several performance metrics, including isotopic purity, chemical purity, and stability. The following table summarizes these key parameters for Lithium carbonate-¹³C and other widely utilized ¹³C labeled standards. Data is compiled from manufacturer specifications and available research literature. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, this table serves as a consolidated reference.
| Parameter | Lithium Carbonate-¹³C | D-Glucose-¹³C₆ | Sodium Pyruvate-¹³C₃ | L-Leucine-¹³C₆ |
| Typical Isotopic Purity (atom % ¹³C) | ≥ 99%[1] | ≥ 99% | ≥ 99% | ≥ 99% |
| Typical Chemical Purity | ≥ 98% (CP)[1] | ≥ 98% | ≥ 98% | ≥ 98% |
| Molecular Weight ( g/mol ) | 74.88 (for Li₂¹³CO₃)[1] | 186.11 | 113.04 | 137.18 |
| Form | Crystals[1] | Solid | Solid | Solid |
| Solubility | Soluble in water | Soluble in water | Soluble in water | Sparingly soluble in water |
| Long-Term Storage Stability | Stable at room temperature | Recommended storage at -20°C to -80°C for long-term stability in solution. | Recommended storage at -20°C. | Stable at room temperature. |
| Primary Applications | - Hyperpolarized MRI contrast agent precursor- Standard for ¹³C calibration | - Metabolic flux analysis- In vivo glucose metabolism studies | - Hyperpolarized MRI- Cellular metabolism studies | - Protein turnover studies- Amino acid metabolism research |
Experimental Protocols for Performance Evaluation
Determination of Isotopic Purity by Mass Spectrometry
Objective: To quantify the percentage of ¹³C atoms in the labeled compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Accurately weigh and dissolve the ¹³C labeled standard in a suitable solvent to a known concentration.
-
For non-volatile compounds, derivatization may be necessary to improve volatility for GC-MS analysis.
-
-
Instrumental Analysis:
-
Inject the prepared sample into the GC-MS or LC-MS system.
-
The compound is separated from any impurities by the chromatographic column.
-
The separated compound is then ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured by the mass spectrometer.
-
-
Data Analysis:
-
The mass spectrum will show a distribution of isotopologues (molecules differing only in their isotopic composition).
-
The relative abundance of the peak corresponding to the fully ¹³C-labeled molecule is compared to the abundances of peaks corresponding to molecules with fewer ¹³C atoms.
-
The isotopic purity (atom % ¹³C) is calculated based on the relative peak intensities, correcting for the natural abundance of ¹³C.
-
Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage of the desired compound in the sample, exclusive of isotopic variants and other chemical impurities.
Methodology: HPLC with UV or Evaporative Light Scattering Detection (ELSD)
-
Standard and Sample Preparation:
-
Prepare a standard solution of a certified reference material of the unlabeled compound of known purity.
-
Prepare a sample solution of the ¹³C labeled standard at the same concentration.
-
-
Chromatographic Conditions:
-
Develop an HPLC method with a suitable column and mobile phase to achieve good separation of the target compound from potential impurities.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The detector (UV or ELSD) will generate a chromatogram showing peaks for the main compound and any impurities.
-
-
Calculation:
-
The chemical purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram, expressed as a percentage.
-
Evaluation of Stability
Objective: To assess the degradation of the ¹³C labeled standard over time under specific storage conditions.
Methodology: Long-Term and Accelerated Stability Studies
-
Sample Storage:
-
Store aliquots of the ¹³C labeled standard under various conditions (e.g., different temperatures, humidity levels, in solution vs. solid state).
-
-
Time-Point Analysis:
-
At predefined time intervals (e.g., 0, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated), analyze an aliquot for chemical purity using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Plot the chemical purity as a function of time for each storage condition.
-
The shelf-life of the compound is determined as the time at which the purity drops below a predefined acceptance criterion (e.g., 95%).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for determining isotopic and chemical purity.
Caption: Workflow for Isotopic Purity Determination.
Caption: Workflow for Chemical Purity Assessment.
Conclusion
The choice of a ¹³C labeled standard is a critical decision that can significantly impact the quality and reliability of experimental results. Lithium carbonate-¹³C offers high isotopic and chemical purity and is particularly valuable as a precursor for hyperpolarized MRI contrast agents. For metabolic flux analysis and in vivo glucose tracing, ¹³C-labeled glucose is a more direct and commonly used substrate. Similarly, ¹³C-labeled pyruvate and amino acids serve specific and vital roles in studying cellular metabolism and protein dynamics.
Researchers and drug development professionals should carefully consider the specific requirements of their application, including the metabolic pathway of interest, the analytical technique employed, and the required stability of the standard, when making their selection. This guide provides a foundational framework for making an informed decision, emphasizing the importance of well-defined performance benchmarks and rigorous experimental validation.
References
A Guide to Inter-Laboratory Comparison of ¹³C NMR for Battery Material Characterization
For Researchers, Scientists, and Drug Development Professionals
The reproducibility and reliability of experimental data are paramount in the advancement of battery technology. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful, non-invasive technique for elucidating the chemical structure of battery components. This guide provides a framework for conducting inter-laboratory comparisons of ¹³C NMR results for the characterization of battery materials, with a focus on the Solid Electrolyte Interphase (SEI) formed on graphite anodes. Establishing standardized protocols is crucial for ensuring that data is comparable across different research groups, thereby accelerating the development of safer and more efficient batteries.
Data Presentation: ¹³C NMR Chemical Shifts of Common SEI and Electrolyte Components
The following table summarizes the expected ¹³C NMR chemical shifts for key organic species found in the SEI and common liquid electrolytes. These values are compiled from various literature sources and can serve as a reference for peak assignment in an inter-laboratory study. Chemical shifts can be influenced by the local chemical environment, the physical state of the sample (solid vs. solution), and the specific NMR parameters used.
| Compound | Functional Group | Chemical Shift (ppm) | Reference(s) |
| Ethylene Carbonate (EC) | Carbonyl (C=O) | ~155.37 | [1][2] |
| Ethylene (-CH₂-) | ~64.54 | [1][2] | |
| Dimethyl Carbonate (DMC) | Carbonyl (C=O) | ~155.9 | [1][2] |
| Methyl (-CH₃) | ~54.0 | ||
| Lithium Ethylene Dicarbonate (LEDC) | Carbonyl (C=O) | ~157 | [3] |
| Ethylene (-CH₂-) | ~62.96 | [3] | |
| Lithium Ethylene Monocarbonate (LEMC) | Carbonyl (C=O) | ~155.20 | [4] |
| Ethylene (-CH₂-) | ~62.73 | [4] | |
| Poly(ethylene oxide) (PEO)-like species | Ether (-CH₂-O-) | ~70-77 | [5] |
| Lithium Alkyl Carbonates (ROCOO-Li+) | Carbonyl (C=O) | ~160 | [5] |
| Lithium Carbonate (Li₂CO₃) | Carbonate (CO₃²⁻) | ~170 | [5] |
Experimental Protocols: A Proposed Standardized Method for Solid-State ¹³C NMR of SEI on Graphite Anodes
To ensure consistency across laboratories, a detailed and standardized experimental protocol is essential. The following is a proposed protocol for the ex-situ solid-state ¹³C NMR characterization of the SEI layer on graphite anodes.
1. Cell Disassembly and Sample Preparation:
-
Environment: All cell disassembly and sample handling should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm to prevent contamination and reaction of the SEI components.
-
Electrode Harvesting: Carefully disassemble the coin cell and retrieve the graphite anode.
-
Rinsing: Gently rinse the anode twice with a high-purity, anhydrous solvent such as dimethyl carbonate (DMC) to remove residual electrolyte.[6]
-
Drying: Dry the rinsed anode under vacuum within the glovebox antechamber for at least one hour to remove any remaining rinsing solvent.[6]
-
Sample Packing: Scrape the dried electrode material from the current collector using a ceramic spatula. Pack 8-12 mg of the powder into a 2.5 mm zirconia MAS rotor inside the glovebox.[6] Seal the rotor to prevent air exposure during transfer to the NMR spectrometer.
2. Solid-State NMR Spectroscopy Parameters:
-
Spectrometer: The experiments should ideally be performed on spectrometers with similar magnetic field strengths (e.g., 11.7 T or 500 MHz for ¹H).
-
Technique: ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) is recommended to enhance the signal of the low-abundance ¹³C nuclei in the SEI.[7]
-
Magic Angle Spinning (MAS) Rate: A MAS rate of 10-12 kHz is suggested to average out anisotropic interactions and improve spectral resolution.[5][7]
-
Cross-Polarization Contact Time: A contact time of 2 ms can be used to transfer polarization from the abundant ¹H spins to the ¹³C spins.[7]
-
Recycle Delay: A recycle delay of 3-5 seconds should be employed to allow for sufficient relaxation of the ¹H spins.[7]
-
Number of Scans: A sufficient number of scans (e.g., 1200 or more) should be acquired to achieve an adequate signal-to-noise ratio.[7]
-
Chemical Shift Referencing: The ¹³C chemical shifts should be externally referenced to a standard compound like adamantane (¹³C at 38.6 ppm).[5]
Mandatory Visualizations
Workflow for an Inter-Laboratory ¹³C NMR Comparison Study
Caption: Workflow for a successful inter-laboratory comparison of ¹³C NMR results.
Logical Relationship of Laboratory Results to a Reference Standard
Caption: Logical flow for validating laboratory results against a reference standard.
References
Evaluating the Kinetic Isotope Effect of Lithium Carbonate-¹³C in Reaction Mechanism Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, providing insights into the rate-determining steps and transition state structures. This guide provides a comprehensive comparison of the use of Lithium Carbonate-¹³C and its alternatives in such studies, supported by experimental data and detailed protocols.
Lithium carbonate-¹³C serves as a valuable, stable, and non-radioactive source of the ¹³C isotope for mechanistic studies.[1] Its primary application is as a precursor to generate other ¹³C-labeled molecules, most commonly ¹³CO₂, which can then be incorporated into a wide range of organic molecules through carboxylation reactions.[1] The subsequent study of the ¹³C KIE in reactions involving these newly labeled molecules, such as decarboxylation, provides critical information about bond-breaking and bond-forming events at the labeled carbon center.
The Foundation: Understanding the ¹³C Kinetic Isotope Effect
The ¹³C KIE is the ratio of the rate constant of a reaction with the naturally abundant ¹²C isotope to the rate constant of the same reaction with the heavier ¹³C isotope (k¹²/k¹³). Because the ¹³C isotope is heavier, it forms stronger bonds that vibrate at a lower frequency. Consequently, more energy is required to break a bond to a ¹³C atom, leading to a slower reaction rate. A ¹³C KIE value greater than 1 (a "normal" KIE) typically indicates that the bond to the labeled carbon is being broken or significantly weakened in the rate-determining step of the reaction. Conversely, a KIE value less than 1 (an "inverse" KIE) can suggest that the bonding at the isotopic center becomes stiffer in the transition state.
Measuring the ¹³C Kinetic Isotope Effect: Methodologies and Protocols
The precise measurement of the small changes in reaction rates due to the ¹³C isotope requires sensitive analytical techniques. The two primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining ¹³C KIEs, particularly because it can provide site-specific information.[2][3] The method relies on accurately measuring the change in the ratio of ¹³C to ¹²C at a specific position in the reactant or product as the reaction progresses.
Experimental Protocol: ¹³C KIE Measurement by NMR
-
Sample Preparation: A reaction is initiated with a substrate that is either naturally abundant in ¹³C (1.1%) or enriched with ¹³C at the position of interest. For competitive KIE measurements, a mixture of the unlabeled and labeled substrate can be used.
-
NMR Data Acquisition: ¹³C NMR spectra are acquired at various time points throughout the reaction. For enhanced sensitivity and precision, advanced techniques like 2D [¹³C,¹H]-HSQC can be utilized.[2][4]
-
Data Processing: The relative intensities of the signals corresponding to the ¹³C-labeled and unlabeled species are carefully integrated.
-
KIE Calculation: The KIE is calculated from the change in the isotopic ratio as a function of the fractional conversion of the reaction.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is an extremely sensitive technique capable of measuring very small differences in isotope ratios. It is often used for bulk sample analysis rather than site-specific analysis unless the molecule can be selectively degraded to produce CO₂ from the carbon of interest.
Experimental Protocol: ¹³C KIE Measurement by IRMS
-
Reaction and Sampling: The reaction is run with the ¹³C-labeled substrate. Aliquots are taken at different time points.
-
Sample Conversion: The carbon atom of interest in the isolated reactant or product is converted to CO₂. This is typically achieved through combustion or chemical degradation.
-
Mass Spectrometric Analysis: The isotopic ratio of ¹³CO₂ to ¹²CO₂ is measured with high precision using a dual-inlet mass spectrometer.
-
KIE Calculation: The KIE is determined by analyzing the change in the isotopic ratio as a function of reaction progress.
Comparative Analysis of ¹³C Kinetic Isotope Effects
The magnitude of the ¹³C KIE provides valuable clues about the transition state of a reaction. Below is a comparison of ¹³C KIE values observed in key enzymatic reactions relevant to the use of labeled carbonate sources.
| Enzyme | Reaction | Substrate | Observed ¹³C KIE (k¹²/k¹³) | Reference |
| Ornithine Decarboxylase (Wild-Type) | Decarboxylation | Ornithine | 1.033 | [5] |
| Ornithine Decarboxylase (E274A Mutant) | Decarboxylation | Ornithine | 1.055 | [5] |
| Pyruvate Carboxylase | Decarboxylation | Oxalacetate | 1.0238 | |
| Pyruvate Carboxylase (in D₂O) | Decarboxylation | Oxalacetate | 1.0155 | |
| Pyruvate Decarboxylase | Decarboxylation | Pyruvate (in H₂O) | 0.992 (inverse) | [6] |
| Pyruvate Decarboxylase | Decarboxylation | Pyruvate (in 50% EtOH) | 1.007 | [6] |
| Biotin Carboxylase | Carboxylation | Bicarbonate | 1.000 | [7] |
Alternatives to Lithium Carbonate-¹³C for Mechanistic Studies
While lithium carbonate-¹³C is a convenient solid source for ¹³C labeling, several alternatives are available, each with its own advantages depending on the specific application.
| ¹³C-Labeled Reagent | Chemical Formula | Key Properties & Applications in KIE Studies |
| Lithium Carbonate-¹³C | Li₂¹³CO₃ | Solid, stable, non-hygroscopic. Primarily used as a source of ¹³CO₂ for in situ generation or for the synthesis of other ¹³C-labeled compounds. |
| Sodium Bicarbonate-¹³C | NaH¹³CO₃ | Water-soluble solid. Commonly used in biological and enzymatic studies involving carboxylation reactions. Can be directly introduced into aqueous reaction mixtures. |
| Carbon Dioxide-¹³C | ¹³CO₂ | Gas. Directly used in carboxylation reactions, such as Grignard reactions, to introduce a ¹³C-labeled carboxylic acid group. Allows for precise control of stoichiometry in gas-phase or solution-phase reactions.[1] |
| Sodium Cyanide-¹³C | Na¹³CN | Solid. Used to introduce a ¹³C-labeled nitrile group, which can then be hydrolyzed to a carboxylic acid. Useful for synthesizing a wide range of ¹³C-labeled organic molecules for KIE studies. |
Visualizing the Workflow and Logic of ¹³C KIE Studies
To better illustrate the process and interpretation of ¹³C KIE experiments, the following diagrams are provided.
Caption: Experimental workflow for a typical ¹³C KIE study.
Caption: Logical framework for interpreting ¹³C KIE data.
Conclusion
The study of the kinetic isotope effect using ¹³C-labeled compounds is an indispensable technique for probing the intricacies of reaction mechanisms. Lithium carbonate-¹³C stands as a practical and stable source for introducing the ¹³C isotope into reacting systems, thereby enabling these powerful mechanistic investigations. While direct experimental data on the KIE of lithium carbonate-¹³C itself is limited, its utility as a precursor to a wide array of ¹³C-labeled molecules is well-established. By carefully selecting the appropriate ¹³C-labeled precursor and employing sensitive analytical techniques such as NMR and IRMS, researchers can gain profound insights into the fundamental steps of chemical and biological transformations.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbon-13 kinetic isotope effects on pyruvate decarboxylation. II. Solvent effects in model systems (Journal Article) | OSTI.GOV [osti.gov]
- 7. Carbon-13 and deuterium isotope effects on the catalytic reactions of biotin carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Simulated 13C NMR Spectra of Lithium Carbonate-13C
A Guide for Researchers in Solid-State NMR and Materials Science
This guide provides a comparative overview of experimental and simulated solid-state 13C Nuclear Magnetic Resonance (NMR) data for isotopically labeled Lithium Carbonate (¹³Li₂CO₃). The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for understanding the spectral characteristics of this important compound and to illustrate the synergy between experimental measurements and computational modeling in solid-state analysis.
Data Summary: Experimental vs. Simulated 13C NMR
The following table summarizes the key quantitative data obtained from experimental measurements and theoretical simulations of the 13C NMR chemical shift for solid lithium carbonate.
| Parameter | Experimental Value | Simulated Value |
| Isotropic Chemical Shift (δ) | ~167.6 ppm[1] | Value not currently available in published literature |
| Reference Standard | Tetramethylsilane (TMS) | Typically referenced computationally to TMS |
Experimental Protocol: Solid-State 13C NMR of Lithium Carbonate-13C
The following provides a generalized methodology for acquiring a solid-state 13C NMR spectrum of ¹³C-labeled lithium carbonate. Specific parameters may vary depending on the spectrometer and experimental goals.
1. Sample Preparation:
-
Finely powder the crystalline this compound (99 atom % ¹³C) to ensure homogeneous packing.
-
Pack the powdered sample into a zirconia rotor (typically 4 mm or smaller) suitable for magic-angle spinning (MAS).
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field solid-state NMR spectrometer.
-
Probe: A suitable solid-state probe capable of magic-angle spinning.
-
Technique: Magic-Angle Spinning (MAS) is crucial for averaging anisotropic interactions and obtaining high-resolution spectra in the solid state.
-
¹³C Frequency: The resonance frequency corresponding to the magnetic field strength of the instrument.
-
Spinning Speed: A stable MAS rate (e.g., 5-15 kHz) is applied to the sample rotor.
-
Pulse Sequence: A standard cross-polarization (CP) or a single-pulse (Bloch decay) experiment can be used. For a sample without protons, a direct polarization approach is necessary.
-
Recycle Delay: A sufficiently long recycle delay (e.g., 600 s or more for some carbonates) is critical to allow for complete relaxation of the ¹³C nuclei and to ensure quantitative results.[1]
-
Acquisition Time: The duration over which the NMR signal is detected.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Referencing: The ¹³C chemical shift is externally referenced to a standard compound, typically the methyl signal of adamantane, which is then referenced to tetramethylsilane (TMS).
Simulation Protocol: Calculating the 13C NMR Spectrum
The theoretical calculation of solid-state NMR parameters for crystalline materials like lithium carbonate is typically performed using Density Functional Theory (DFT). Software packages such as CASTEP are commonly employed for this purpose.
1. Crystal Structure:
-
Obtain the crystallographic information file (CIF) for lithium carbonate.
2. Geometry Optimization:
-
Perform a geometry optimization of the crystal structure to relax the atomic positions and cell parameters. This is a critical step to ensure the calculated NMR parameters correspond to the minimum energy structure.
3. NMR Calculation:
-
Using the optimized geometry, perform a magnetic shielding calculation. This is often done using the Gauge-Including Projector Augmented Wave (GIPAW) method, which is well-suited for periodic systems.
-
Functional and Basis Set: Select an appropriate exchange-correlation functional (e.g., PBE, B3LYP) and a suitable basis set. The choice of these parameters significantly impacts the accuracy of the calculated chemical shifts.
-
Cutoff Energy: Define the plane-wave cutoff energy for the calculation.
4. Data Analysis and Referencing:
-
The output of the calculation will be the absolute magnetic shielding tensor for the ¹³C nucleus.
-
To compare with experimental data, the calculated absolute shielding (σ_calc) is converted to a chemical shift (δ_calc) using a reference shielding value (σ_ref) according to the equation: δ_calc = σ_ref - σ_calc.
-
The reference shielding is typically obtained by calculating the absolute shielding of a standard reference compound (e.g., TMS) at the same level of theory.
Workflow for Comparison
The following diagram illustrates the logical workflow for comparing experimental and simulated 13C NMR spectra.
Caption: Workflow for comparing experimental and simulated 13C NMR spectra.
Conclusion
The comparison of experimental and simulated 13C NMR spectra serves as a powerful tool for structural elucidation and validation of computational methods. For lithium carbonate, the experimental solid-state 13C NMR spectrum shows a characteristic chemical shift in the carbonate region. While a specific, peer-reviewed simulated value is not yet available, the established theoretical frameworks provide a clear path for its calculation. The close agreement that is often observed between experimental and accurately calculated NMR parameters can provide a high degree of confidence in the structural assignment and a deeper understanding of the electronic environment of the nucleus within the solid-state lattice. Future work in this area should focus on publishing detailed computational studies on lithium carbonate to provide a direct and comprehensive comparison with the existing experimental data.
References
Safety Operating Guide
Proper Disposal of Lithium Carbonate-13C: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Lithium Carbonate-13C, a stable isotopically labeled compound.
While the Carbon-13 isotope is non-radioactive, the disposal of this compound should be handled with the same diligence as its unlabeled counterpart due to its chemical properties. The primary concern for disposal is the inherent toxicity and reactivity of lithium carbonate.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the safety information for lithium carbonate. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[][2][3]
-
Hand Protection: Use proper gloves, such as nitrile rubber, and inspect them before use.[]
-
Respiratory Protection: In case of dust formation, use a NIOSH/MSHA approved respirator.[4]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]
Quantitative Data from Safety Data Sheets
The following table summarizes key quantitative data for lithium carbonate, which is chemically identical to its 13C-labeled form.
| Property | Value | Source |
| Melting Point | 720°C (1330°F) | [4] |
| Boiling Point | Decomposes at 1310°C (2390°F) | [4] |
| Specific Gravity | 2.1 g/cc | [4] |
| Solubility in Water | 1.3 g/100 cc @ 20°C | [4] |
| pH | 11.2 (1% Slurry) | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the general steps for the disposal of this compound. Crucially, always adhere to your institution's specific waste disposal guidelines and all local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Stable Isotope vs. Radioactive Isotope: Confirm that you are handling this compound, a stable isotope, and not a radioactive isotopically labeled compound. The disposal procedures for radioactive waste are significantly different and more stringent.[][5]
-
Chemical Waste Stream: Treat this compound as a chemical waste. Do not mix it with general laboratory trash.[][5]
-
Incompatible Materials: Lithium Carbonate is incompatible with strong acids and oxidizing agents.[3] Avoid mixing it with these substances in the same waste container.
Step 2: Waste Collection and Containment
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for solid chemical waste. The container should be in good condition and have a secure lid.
-
Labeling: Label the container as "this compound Waste." Include the chemical name and any relevant hazard warnings.
-
Preventing Dust: When transferring the solid waste, avoid creating dust.[][5] If necessary, handle it in a fume hood.
Step 3: Spill Management
In the event of a spill:
-
Evacuate and Secure the Area: Restrict access to the spill area.[6]
-
Ventilate: Ensure adequate ventilation.
-
Wear Appropriate PPE: Refer to the "Immediate Safety and Handling Precautions" section.
-
Clean-up:
-
Decontaminate: Clean the spill area with soap and water.[]
Step 4: Final Disposal
-
Licensed Waste Disposal Contractor: The final disposal of the collected waste must be handled by a licensed and qualified hazardous waste disposal contractor.[5]
-
Institutional Procedures: Follow your institution's established procedures for requesting a chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
